4-Fluoro-5-iodopyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-5-iodopyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FIN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISISXJYGIZUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305616 | |
| Record name | 4-Fluoro-5-iodo-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1708974-12-2 | |
| Record name | 4-Fluoro-5-iodo-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1708974-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-5-iodo-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Multi-Step Synthesis of 4-Fluoro-5-iodopyridin-2-amine from 2-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, technically-grounded pathway for the synthesis of 4-Fluoro-5-iodopyridin-2-amine, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-aminopyridine. The described synthetic strategy is a multi-step process designed to overcome the challenges of direct functionalization of the pyridine ring, focusing on regioselective control at each stage.
Strategic Overview: A Multi-Step Approach
Direct fluorination and iodination of 2-aminopyridine at the desired C4 and C5 positions, respectively, is synthetically challenging due to the directing effects of the amino group and the inherent reactivity of the pyridine ring. Therefore, a robust, multi-step sequence is employed. The core strategy involves activating the pyridine ring for C4-functionalization via N-oxidation, followed by a series of transformations to install the fluoro and iodo substituents in a controlled manner.
Caption: Overall synthetic workflow from 2-aminopyridine to the target compound.
Detailed Experimental Protocols & Mechanistic Insights
Step 1: N-Oxidation of 2-Aminopyridine
-
Objective: To activate the pyridine ring for electrophilic substitution at the C4 position.
-
Rationale: The N-oxide functionality electronically activates the C4 position, making it susceptible to nitration in the subsequent step. Common oxidizing agents include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).
Protocol:
-
In a round-bottom flask, dissolve 2-aminopyridine in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a 30% aqueous solution of hydrogen peroxide dropwise, maintaining the internal temperature below 15 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C for several hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and carefully neutralize with a saturated solution of sodium carbonate or sodium bicarbonate until the pH is ~8.
-
The product, 2-aminopyridine N-oxide, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Nitration of 2-Aminopyridine N-oxide
-
Objective: To introduce a nitro group at the C4 position.
-
Rationale: The N-oxide directs the electrophilic nitration to the C4 position. A mixture of fuming nitric acid and concentrated sulfuric acid is a standard nitrating agent.[1]
Protocol:
-
To a flask containing concentrated sulfuric acid, cool to 0 °C and slowly add 2-aminopyridine N-oxide in portions, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, add fuming nitric acid dropwise while maintaining the low temperature.
-
After addition, heat the reaction mixture to 125-130 °C for 3-4 hours.[1]
-
Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until a pH of 7-8 is reached, which will precipitate the product.
-
Filter the resulting yellow solid, wash thoroughly with water, and dry to yield 2-amino-4-nitropyridine N-oxide.[1]
Step 3: Deoxygenation of 2-Amino-4-nitropyridine N-oxide
-
Objective: To remove the N-oxide group.
-
Rationale: The N-oxide has served its purpose of directing the nitration and is now removed to yield the 2-amino-4-nitropyridine intermediate. Phosphorus trichloride (PCl₃) is an effective deoxygenating agent.
Protocol:
-
Suspend 2-amino-4-nitropyridine N-oxide in a suitable solvent such as chloroform or dichloromethane.
-
Cool the suspension in an ice bath.
-
Add phosphorus trichloride dropwise. An exothermic reaction will occur.
-
After the addition, allow the mixture to stir at room temperature for a few hours.
-
Carefully quench the reaction by pouring it into a beaker of ice water.
-
Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-4-nitropyridine.
Step 4: Reduction of 2-Amino-4-nitropyridine
-
Objective: To convert the nitro group to an amino group, forming 2,4-diaminopyridine.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[2][3]
Protocol:
-
Dissolve 2-amino-4-nitropyridine in a solvent like ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate to yield 2,4-diaminopyridine.
Step 5: Selective Diazotization and Fluorination (Balz-Schiemann Reaction)
-
Objective: To selectively replace the C4 amino group with a fluorine atom.
-
Rationale: The Balz-Schiemann reaction is a classic method for introducing fluorine onto an aromatic ring.[4] The C4 amino group is more basic and thus more readily diazotized than the C2 amino group. The resulting diazonium salt is then thermally decomposed in the presence of a fluoride source.
Protocol:
-
Dissolve 2,4-diaminopyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature strictly between 0 and 5 °C to form the diazonium tetrafluoroborate salt.
-
The salt will precipitate from the solution. Collect it by filtration and wash with cold ether.
-
Carefully dry the diazonium salt. Caution: Diazonium salts can be explosive when dry.
-
Thermally decompose the salt, typically by heating it gently in an inert, high-boiling solvent like toluene or xylene, until nitrogen evolution ceases.
-
After cooling, purify the resulting 2-amino-4-fluoropyridine by column chromatography.[5][6]
Step 6: Electrophilic Iodination
-
Objective: To install the iodine atom at the C5 position.
-
Rationale: The final step is an electrophilic aromatic substitution. The amino group at C2 is an activating, ortho-para director, while the fluorine at C4 is a deactivating group. The C5 position is para to the activating amino group, making it the most favorable site for iodination. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent.[7]
Protocol:
-
Dissolve 2-amino-4-fluoropyridine in a suitable solvent like acetonitrile or dichloromethane.[7]
-
Add N-Iodosuccinimide (NIS) in one portion.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[7]
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography on silica gel to afford the final product, this compound.
Characterization and Data
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |
| 2-Aminopyridine N-oxide | C₅H₆N₂O | 110.11 | White to off-white solid |
| 2-Amino-4-nitropyridine | C₅H₅N₃O₂ | 139.11 | Yellow solid |
| 2,4-Diaminopyridine | C₅H₇N₃ | 109.13 | Crystalline solid |
| 2-Amino-4-fluoropyridine | C₅H₅FN₂ | 112.11 | White solid |
| This compound | C₅H₄FIN₂ | 238.00 | Solid |
Key characterization signals would include ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the regiochemistry and elemental composition at each stage.
Safety and Handling
-
General Precautions: This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Specific Hazards:
-
Nitrating agents (Nitric Acid/Sulfuric Acid): Extremely corrosive. Handle with extreme care.
-
Phosphorus Trichloride (PCl₃): Corrosive and reacts violently with water.
-
Diazonium Salts: Potentially explosive, especially when dry. Do not isolate large quantities and handle with care.
-
N-Iodosuccinimide (NIS): Irritant. Avoid inhalation and contact with skin.
-
Conclusion
The synthesis of this compound from 2-aminopyridine is a challenging but achievable process through a logical, multi-step sequence. By leveraging the directing effects of an N-oxide intermediate and employing well-established named reactions like the Balz-Schiemann reaction, the desired substitution pattern can be obtained with high regiochemical control. Careful execution of each step and rigorous purification of intermediates are critical for the overall success of this synthesis.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.org [mdpi.org]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 4-Fluoro-5-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-5-iodopyridin-2-amine is a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its structural features—a pyridine core, an amine group, and two distinct halogens (fluorine and iodine)—offer versatile handles for synthetic elaboration, making it a valuable scaffold for generating novel molecular entities. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to empower researchers in their laboratory work. While experimental data for this specific compound is limited in public literature, this guide synthesizes available information, data from closely related analogues, and standard analytical methodologies to serve as a foundational resource.
Introduction: The Strategic Value of Halogenated Pyridines in Drug Discovery
The pyridine scaffold is a ubiquitous feature in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The strategic introduction of halogens, such as fluorine and iodine, can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine, the most electronegative element, can enhance metabolic stability, improve binding affinity, and modulate pKa.[2] Iodine, a larger and more polarizable halogen, can serve as a versatile synthetic handle for cross-coupling reactions or act as a bioisostere for other groups.[3]
This compound (CAS No. 1649470-53-0) combines these features, making it a compound of interest for the synthesis of complex molecules, including potential kinase inhibitors, central nervous system agents, and radiolabeled imaging agents.[3] Understanding its core physicochemical properties is paramount for its effective utilization in drug design, formulation development, and chemical synthesis.
Molecular Identity and Structure
The fundamental identity of this compound is established by its molecular formula, weight, and structural identifiers.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 1649470-53-0 | [4] |
| Molecular Formula | C₅H₄FIN₂ | [4] |
| Molecular Weight | 238.00 g/mol | [4] |
| IUPAC Name | This compound | |
| SMILES | NC1=CC(I)=C(F)C=N1 | [4] |
| InChI Key | IHKOBZNEWCGRPD-UHFFFAOYSA-N |
Physicochemical Properties: Knowns and Predictions
Direct experimental data for this compound is not extensively published. The following table summarizes available information from suppliers, computational predictions, and experimental data for structurally similar compounds to provide a useful, albeit preliminary, profile.
Table 2: Summary of Physicochemical Properties
| Property | Value (this compound) | Reference Compound Data | Source |
| Physical Form | Solid | - | |
| Melting Point | Not available | 2-Amino-5-iodopyridine: 128-131 °C[5] 2-Amino-5-fluoropyridine: 93-97 °C | - |
| Boiling Point | Not available | - | - |
| Solubility | Not available | 2-Amino-5-iodopyridine is soluble in Methanol[6] 2-Amino-5-fluoropyridine is soluble in Methanol | - |
| pKa (Predicted) | Not available | Pyridine derivatives' pKa values are influenced by substituents. Computational methods can provide estimates.[7] | - |
| LogP (Predicted) | 1.4075 | - | [4] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | - | [4] |
| Hydrogen Bond Donors | 1 | - | [4] |
| Hydrogen Bond Acceptors | 2 | - | [4] |
Experimental Protocols for Physicochemical Characterization
The following sections detail robust methodologies for the experimental determination of key physicochemical parameters. These protocols are designed to be self-validating and are grounded in standard pharmaceutical testing practices.
Determination of Melting Point
The melting point is a critical indicator of purity.[8] For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C). Impurities tend to depress and broaden the melting range.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently crush the crystalline solid using a mortar and pestle.[8]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determinations.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Replicate Analysis: Repeat the accurate determination at least twice to ensure reproducibility.
Caption: Workflow for melting point determination.
Determination of Aqueous and Organic Solubility
Solubility is a critical parameter that influences bioavailability and formulation design.[9] Both kinetic and thermodynamic solubility assays are valuable in drug discovery.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.[10]
-
System Preparation: To a series of glass vials, add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, DMSO, ethanol). "Excess" is critical; undissolved solid must be visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant. To ensure only the dissolved compound is analyzed, filter the supernatant through a 0.22 µm syringe filter. Causality Note: The choice of filter material is important to prevent adsorption of the compound. A low-binding material like PVDF is often a good starting point.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Standard Curve: Prepare a standard curve of this compound of known concentrations to accurately determine the concentration in the sample.
Caption: Workflow for equilibrium solubility determination.
Determination of pKa
The acid dissociation constant (pKa) is crucial as it dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[11] For a pyridine derivative, the pKa will reflect the basicity of the pyridine nitrogen.
Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is based on the principle that the ionized and neutral forms of a molecule often have different UV-Vis absorption spectra.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Preparation: Prepare a series of buffers with a range of known pH values that bracket the expected pKa of the compound.
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with the same total compound concentration but different pH values.
-
Spectral Acquisition: Measure the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each buffered solution.
-
Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa (the pH at the inflection point of the curve).[11]
An alternative and highly accurate method is NMR titration, where the chemical shifts of protons adjacent to the ionizable center are monitored as a function of pH.[12]
Proposed Synthetic Pathway
Proposed Reaction Scheme: Electrophilic Iodination
The synthesis would likely start from the commercially available 2-amino-4-fluoropyridine. The pyridine ring is activated towards electrophilic substitution, and the amino group is a strong activating group.
Caption: Proposed synthesis of this compound.
This proposed synthesis leverages established chemistry for the iodination of activated pyridine rings. The use of silver sulfate helps to generate a more electrophilic iodine species.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light.[4]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the development of novel therapeutics and chemical probes. While a complete experimental profile of its physicochemical properties is yet to be published, this guide provides the necessary theoretical framework and practical, step-by-step protocols for researchers to fully characterize this compound. The methodologies outlined herein are robust, grounded in established scientific principles, and designed to yield high-quality, reproducible data. A thorough understanding of the properties elucidated by these experiments will undoubtedly accelerate the application of this compound in advancing the frontiers of medicinal chemistry.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-氨基-5-碘吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Amino-5-iodopyridine | 20511-12-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Solubility Test | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]
Navigating the Synthesis Landscape: A Technical Guide to 4-Fluoro-5-iodopyridin-2-amine and Its Key Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isomer Specificity in Chemical Synthesis
In the precise world of pharmaceutical and materials science research, the exact arrangement of atoms within a molecule is paramount. Isomers, compounds that share the same molecular formula but differ in the spatial arrangement of their atoms, can exhibit vastly different chemical, physical, and biological properties. This guide addresses the chemical building block 4-Fluoro-5-iodopyridin-2-amine . However, a comprehensive search of chemical databases and supplier catalogs reveals a notable scarcity of this specific substitution pattern. Instead, the readily available and widely documented isomer is 5-Fluoro-4-iodopyridin-2-amine .
This distinction is not trivial. The positions of the fluorine and iodine atoms on the pyridine ring dictate the molecule's reactivity, its potential for forming specific bonds, and ultimately its utility as a precursor in complex syntheses. For researchers in drug discovery, where molecule-receptor interactions are highly specific, using the wrong isomer could lead to a complete loss of biological activity.
This guide will therefore focus on the commercially accessible and synthetically crucial isomer, 5-Fluoro-4-iodopyridin-2-amine , providing its definitive identification, sourcing information, and a detailed experimental protocol for its application. We will operate under the expert assumption that inquiries for "this compound" are likely aimed at this synthetically viable isomer.
Core Compound Identification: 5-Fluoro-4-iodopyridin-2-amine
The definitive identifier for any chemical compound is its Chemical Abstracts Service (CAS) number. This unique numerical identifier ensures that researchers are referencing the exact same substance, eliminating ambiguity between isomers.
The correct CAS number for 5-Fluoro-4-iodopyridin-2-amine is 1649470-53-0 .[1]
Physicochemical Properties
A foundational understanding of a compound's properties is essential for its effective use in synthesis, including planning reaction conditions and purification strategies.
| Property | Value | Source |
| CAS Number | 1649470-53-0 | ChemScene[1] |
| Molecular Formula | C₅H₄FIN₂ | ChemScene[1] |
| Molecular Weight | 238.00 g/mol | ChemScene[1] |
| Synonyms | 5-Fluoro-4-iodo-2-pyridinamine | ChemScene[1] |
| SMILES | NC1=CC(I)=C(F)C=N1 | ChemScene[1] |
| Storage | 4°C, protect from light | ChemScene[1] |
Sourcing and Procurement
The availability of high-purity starting materials is a critical first step in any successful research and development program. 5-Fluoro-4-iodopyridin-2-amine is available from several reputable chemical suppliers. When selecting a supplier, researchers should consider not only price but also purity, availability of analytical data (like NMR or HPLC), and shipping timelines.
| Supplier | Product Number (Example) | Purity | Notes |
| ChemScene | CS-0050477 | ≥97% | Offers custom synthesis and process optimization services.[1] |
| Sigma-Aldrich | AMBH96F106C0 | Not specified | Available through their Ambeed catalog. |
| Ambeed | A96F106C0 | Not specified | Provides access to NMR, HPLC, and other analytical data.[2] |
Application in Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
Halogenated pyridines, such as 5-fluoro-4-iodopyridin-2-amine, are exceptionally valuable building blocks in organic synthesis, particularly in the construction of complex biaryl and heteroaryl structures. The presence of an iodine atom makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The fluorine atom can modulate the electronic properties of the ring and can be a site for later-stage functionalization or serve as a metabolically stable hydrogen bond acceptor in a final drug candidate.[3][4]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general, self-validating procedure for the Suzuki-Miyaura coupling of 5-Fluoro-4-iodopyridin-2-amine with a generic arylboronic acid. The causality behind each step is explained to provide a framework for adaptation and troubleshooting.
Objective: To synthesize a 4-aryl-5-fluoropyridin-2-amine derivative.
Rationale: The Suzuki-Miyaura reaction is chosen for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids, allowing for the rapid generation of diverse compound libraries. The iodine atom at the C4 position is more reactive towards oxidative addition to the palladium(0) catalyst than a C-F or C-Cl bond would be, ensuring regioselective coupling.
Workflow Diagram
References
A Technical Guide to Determining the Solubility of 4-Fluoro-5-iodopyridin-2-amine in Organic Solvents for Drug Discovery and Development
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 4-Fluoro-5-iodopyridin-2-amine in various organic solvents. Given the critical role of solubility in the efficacy, formulation, and overall success of pharmaceutical compounds, this document outlines the underlying principles, experimental design, and detailed protocols for accurate solubility assessment.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a halogenated pyridine derivative with potential applications in medicinal chemistry, serving as a key building block in the synthesis of bioactive molecules. The solubility of such an active pharmaceutical ingredient (API) is a paramount physicochemical property that influences its journey from the laboratory to clinical application. Poor solubility can lead to unpredictable results in in vitro assays, hinder formulation development, and result in poor bioavailability, ultimately increasing development costs and the likelihood of late-stage failure.[1][2][3]
This guide will not only present methodologies for solubility determination but will also delve into the rationale behind solvent selection and the interpretation of solubility data, empowering researchers to make informed decisions in their drug discovery and development endeavors.
Physicochemical Properties and Solvent Selection Rationale
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively published, an understanding of its structure and the properties of common solvents can guide a systematic investigation. The molecule possesses a polar aminopyridine core, a hydrogen bond donor (the amine group), and two halogen substituents (fluoro and iodo) that contribute to its lipophilicity and potential for halogen bonding. The predicted LogP (a measure of lipophilicity) for this compound is approximately 1.4, suggesting a moderate balance between hydrophilicity and lipophilicity.[4]
Table 1: Physicochemical Properties of Common Organic Solvents for Solubility Screening
The choice of solvent is critical and should be guided by the principle of "like dissolves like." A diverse panel of solvents, spanning a range of polarities, hydrogen bonding capabilities, and functional groups, should be screened. The following table summarizes key properties of representative organic solvents.[5][6][7][8][9]
| Solvent | Chemical Class | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity | Water Miscibility |
| Non-Polar | |||||
| n-Hexane | Aliphatic Hydrocarbon | 69 | 1.88 | Non-polar | Immiscible |
| Toluene | Aromatic Hydrocarbon | 111 | 2.38 | Non-polar | Immiscible |
| Diethyl Ether | Ether | 34.6 | 4.34 | Non-polar | Slightly Miscible |
| Polar Aprotic | |||||
| Dichloromethane (DCM) | Halogenated Hydrocarbon | 39.6 | 9.08 | Polar Aprotic | Immiscible |
| Tetrahydrofuran (THF) | Ether | 66 | 7.58 | Polar Aprotic | Miscible |
| Ethyl Acetate | Ester | 77.1 | 6.02 | Polar Aprotic | Slightly Miscible |
| Acetonitrile (ACN) | Nitrile | 82 | 37.5 | Polar Aprotic | Miscible |
| Dimethylformamide (DMF) | Amide | 153 | 36.7 | Polar Aprotic | Miscible |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 189 | 46.7 | Polar Aprotic | Miscible |
| Polar Protic | |||||
| Methanol (MeOH) | Alcohol | 64.7 | 32.7 | Polar Protic | Miscible |
| Ethanol (EtOH) | Alcohol | 78.3 | 24.5 | Polar Protic | Miscible |
| Isopropanol (IPA) | Alcohol | 82.6 | 19.9 | Polar Protic | Miscible |
| Acetic Acid | Carboxylic Acid | 118 | 6.15 | Polar Protic | Miscible |
Experimental Determination of Solubility: Methodologies and Protocols
The two primary methods for determining solubility are the kinetic and thermodynamic approaches. Kinetic solubility is often measured in early drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development and formulation.[1][3][10]
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[11][12][13] It involves adding an excess of the solid compound to a chosen solvent and agitating the mixture until equilibrium is reached between the dissolved and undissolved solute.
Caption: Workflow for the Shake-Flask Method.
-
Preparation: Accurately weigh an excess amount of this compound (to ensure a saturated solution) into a glass vial.
-
Solvent Addition: Add a precise volume of the selected organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a shaker or orbital incubator at a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[1][12] A preliminary experiment can determine the minimum time required to reach a plateau in concentration.[14]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vial at a high speed to pellet the excess solid.
-
Filtration: Filter the solution through a chemically inert filter (e.g., PTFE) with a small pore size (e.g., 0.22 µm) to remove any undissolved particles.
-
-
Quantification: Carefully take an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[15]
-
Calculation: Calculate the solubility by taking the dilution factor into account. The result is typically expressed in mg/mL or mol/L.
Kinetic Solubility Determination for High-Throughput Screening
Kinetic solubility is a measure of how much of a compound, initially dissolved in a stock solution (commonly DMSO), remains in solution after being diluted into an aqueous or organic medium.[2][3] This method is faster than the shake-flask method and is well-suited for early-stage drug discovery where large numbers of compounds are screened.[16][17][18]
Caption: Workflow for Kinetic Solubility Measurement.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[2]
-
Solvent Dispensing: In a 96-well microplate, dispense the organic solvent of interest into each well.
-
Compound Addition: Add a small volume of the DMSO stock solution to the solvent in the wells to achieve the desired final concentration. The final DMSO concentration should be kept low and constant across all measurements to minimize its co-solvent effects.[16]
-
Incubation: Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.[1]
-
Detection of Precipitation: Measure the amount of precipitate formed using laser nephelometry, which detects light scattering from insoluble particles.[16] The kinetic solubility is the concentration at which a significant increase in light scattering is observed.
Safety and Handling Considerations
This compound and its isomers are classified as hazardous materials.[19][20][21][22][23][24] It is crucial to handle the compound in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[19] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
Determining the solubility of this compound is a fundamental step in its evaluation as a potential drug candidate. This guide has provided a comprehensive overview of the principles and detailed protocols for both thermodynamic and kinetic solubility measurements. By systematically applying these methodologies, researchers can generate reliable and crucial data to guide lead optimization, formulation development, and ultimately, the successful progression of new chemical entities through the drug development pipeline.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. chemscene.com [chemscene.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. Organic Solvents: Types, Uses, & Properties Explained [allen.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 14. who.int [who.int]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. solvescientific.com.au [solvescientific.com.au]
- 19. echemi.com [echemi.com]
- 20. fishersci.com [fishersci.com]
- 21. 2-Fluoro-5-iodopyridine 97 171197-80-1 [sigmaaldrich.com]
- 22. 4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. fishersci.ch [fishersci.ch]
- 24. achmem.com [achmem.com]
A Guide to the Structural Elucidation of 4-Fluoro-5-iodopyridin-2-amine: From Synthesis to Supramolecular Analysis
Abstract
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is of paramount importance. This atomic blueprint governs critical physicochemical properties such as solubility, stability, and bioavailability, ultimately influencing a drug's efficacy and safety profile.[1][2][3] This whitepaper presents a comprehensive technical guide for the structural elucidation of 4-fluoro-5-iodopyridin-2-amine, a halogenated pyridine derivative of interest in medicinal chemistry. We will navigate the entire workflow, from a proposed synthetic pathway and rigorous characterization to the generation of high-quality single crystals and their definitive analysis by X-ray diffraction. This guide is designed for researchers, scientists, and drug development professionals, providing not only procedural steps but also the underlying scientific rationale to empower informed experimental design and interpretation. The discussion extends to advanced analytical techniques, such as Hirshfeld surface analysis, to decode the intricate network of intermolecular interactions that dictate the crystal packing and solid-state behavior of this promising molecule.
Introduction: The Imperative of Solid-State Characterization
The ability of a single molecule to exist in multiple crystalline forms, a phenomenon known as polymorphism, presents both challenges and opportunities in drug development.[1][2] Different polymorphs of the same API can exhibit divergent physical properties, potentially leading to unforeseen issues in manufacturing, stability, and clinical performance.[3] Therefore, a thorough investigation of the solid state is not merely an academic exercise but a critical component of risk mitigation and intellectual property management. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule, providing unequivocal data on bond lengths, angles, and the spatial arrangement of molecules within the crystal lattice.[4][5][6][7]
This guide will use this compound as a case study to illustrate the principles and practices of modern crystal structure analysis. While a published crystal structure for this specific molecule is not yet available, this document will serve as a prospective roadmap for its complete structural determination and analysis.
Synthesis and Spectroscopic Confirmation
A robust and reproducible synthetic route is the foundational step for obtaining pure, crystalline material. Based on established methods for the halogenation of aminopyridines, we propose the following synthetic protocol.
Proposed Synthesis of this compound
The synthesis of the target compound can be approached from commercially available 2-amino-4-fluoropyridine. The introduction of iodine at the 5-position can be achieved via electrophilic iodination.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-4-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature. The use of NIS provides a milder and more selective method for iodination compared to molecular iodine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the number and connectivity of protons on the pyridine ring.
-
¹³C NMR will identify all carbon environments.
-
¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and provide the exact mass of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic vibrational frequencies for the N-H stretches of the amine group, C-F, and C-I bonds, as well as the pyridine ring vibrations.[8][9]
The workflow for synthesis and characterization is depicted below:
Caption: Workflow for the synthesis and characterization of the target compound.
Crystallization and Polymorph Screening
The generation of high-quality single crystals is often the most challenging step in SCXRD.[4][10] A systematic screening of various crystallization conditions is essential to identify optimal parameters and to discover potential polymorphs.
Crystallization Techniques
Several methods can be employed to grow single crystals of small organic molecules:[4][11][12]
| Technique | Principle | Key Variables |
| Slow Evaporation | Gradually increasing the solute concentration by slowly evaporating the solvent.[11] | Solvent choice, temperature, vial opening size. |
| Vapor Diffusion | An antisolvent with a lower boiling point slowly diffuses into a solution of the compound, reducing its solubility.[12] | Solvent/antisolvent pair, temperature, container setup. |
| Cooling Crystallization | Decreasing the temperature of a saturated solution to reduce solubility and induce crystallization. | Cooling rate, solvent, initial concentration. |
| Antisolvent Addition | Directly adding an antisolvent to a solution of the compound to induce precipitation.[12] | Antisolvent, addition rate, mixing. |
Experimental Protocol for Screening:
-
Solubility Assessment: Begin by determining the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
High-Throughput Screening: Employ a multi-well crystallization plate to screen numerous conditions simultaneously. Use small amounts of the compound for each trial.
-
Condition Variation: Systematically vary solvents, solvent/antisolvent combinations, concentrations, and temperatures.
-
Observation: Regularly inspect the crystallization trials under a microscope for the formation of single crystals.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Once suitable single crystals are obtained, the SCXRD experiment can be performed to determine the molecular and crystal structure.[5][6]
The SCXRD Workflow
The process involves several key stages, from data collection to the final refined structure.
Caption: The single-crystal X-ray diffraction workflow.
Step-by-Step Methodology:
-
Crystal Mounting: A high-quality single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam while being rotated. A detector collects the diffraction pattern, which consists of a series of spots of varying intensities.[7][13][14]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[14]
-
Structure Solution: The initial atomic positions are determined from the processed data. For small molecules, direct methods are commonly used, as implemented in programs like SHELXS.[15][16] This phase involves solving the "phase problem" of crystallography.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods, typically with software like SHELXL.[15] This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map and refined.
Advanced Structural Analysis: Hirshfeld Surface Analysis
Beyond the basic molecular structure, a detailed analysis of the intermolecular interactions is crucial for understanding the crystal's properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.
The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by partitioning the crystal's electron density. By mapping properties onto this surface, one can visualize the nature and location of intermolecular contacts.
Key Analyses:
-
d_norm Surface: This property, mapped onto the Hirshfeld surface, highlights intermolecular contacts shorter than the van der Waals radii in red, contacts around the van der Waals radii in white, and longer contacts in blue. This provides an immediate visual representation of important interactions like hydrogen bonds and halogen bonds.
-
2D Fingerprint Plots: These plots summarize the intermolecular contacts in a 2D histogram, quantifying the contribution of different types of interactions (e.g., H···H, C···H, N···H, I···F) to the overall crystal packing. For this compound, one would expect significant contributions from N-H···N hydrogen bonds, as well as potential C-I···N or C-I···F halogen bonds, which are of great interest in crystal engineering.
Conclusion
The structural analysis of this compound, as outlined in this guide, represents a comprehensive approach to modern solid-state characterization. By systematically proceeding from synthesis and spectroscopic confirmation to crystallization, SCXRD analysis, and advanced interpretation of intermolecular forces, researchers can gain a profound understanding of this molecule's solid-state properties. This knowledge is indispensable for making informed decisions during drug development, ensuring the selection of the most stable and performant crystalline form, and ultimately contributing to the creation of safer and more effective medicines. The methodologies described herein provide a robust framework applicable to a wide range of small molecule APIs, underscoring the central role of crystallography in the pharmaceutical sciences.
References
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. 4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 4. 2-Pyridinamine, 5-iodo- | C5H5IN2 | CID 88579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 20511-12-0|5-Iodopyridin-2-amine|BLD Pharm [bldpharm.com]
- 6. 2-Fluoro-5-iodopyridine(171197-80-1) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Amino-5-iodopyridine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. 2-Fluoro-5-iodopyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. chemimpex.com [chemimpex.com]
- 11. calpaclab.com [calpaclab.com]
- 12. chemscene.com [chemscene.com]
- 13. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]
- 14. Salts of 2-amino-5-iodopyridinium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Fluoro-5-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 16. 2-Amino-5-iodopyridine | 20511-12-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 4-Fluoro-5-iodopyridin-2-amine
Foreword: Bridging the Gap Between Synthesis and Application with In-Silico Chemistry
In the landscape of modern drug discovery and materials science, the journey from a novel chemical entity to a functional molecule is often long and resource-intensive. 4-Fluoro-5-iodopyridin-2-amine (CAS: 1649470-53-0) stands as a compelling example of a pyridine scaffold rich with potential, yet to be fully characterized in the public domain through extensive experimental studies.[1][2][3][4][5] This guide, therefore, takes a forward-looking, computational-first approach. We will delineate a comprehensive theoretical framework to predict, analyze, and understand the physicochemical properties, reactivity, and biological potential of this molecule. For researchers, scientists, and drug development professionals, this document serves as a practical blueprint for leveraging computational chemistry to illuminate the path for molecules where experimental data is nascent. By employing robust theoretical models, we can proactively assess a molecule's promise and guide its future experimental investigation.
Molecular Architecture and Foundational Properties
This compound is a halogenated pyridine derivative with a molecular formula of C₅H₄FIN₂ and a molecular weight of 238.00 g/mol .[1] The strategic placement of three distinct functional groups—an amine, a fluorine atom, and an iodine atom—on the pyridine ring lays the groundwork for its unique electronic and steric characteristics.
| Property | Predicted Value | Source |
| Molecular Formula | C₅H₄FIN₂ | ChemScene[1] |
| Molecular Weight | 238.00 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | ChemScene |
| LogP | 1.4075 | ChemScene |
The amine group at the 2-position is a strong electron-donating group, influencing the electron density of the aromatic system. Conversely, the fluorine atom at the 4-position and the iodine atom at the 5-position are electron-withdrawing halogens, which significantly modulate the electronic landscape of the pyridine ring.[6][7] This push-pull electronic arrangement is central to the molecule's reactivity and potential biological activity.
A Note on Synthesis
Theoretical and Computational Methodology: A Practical Workflow
To thoroughly investigate the properties of this compound in silico, a multi-faceted computational approach is warranted. Density Functional Theory (DFT) stands as a cornerstone for these investigations, offering a favorable balance between computational cost and accuracy for systems of this nature.[9][10][11]
Geometry Optimization and Vibrational Analysis
The initial and most critical step is to determine the ground-state molecular geometry. This is achieved through geometry optimization calculations.
Protocol: Geometry Optimization and Frequency Calculation
-
Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.[12][13]
-
Basis Set: 6-311++G(d,p) for all atoms except iodine. For iodine, a basis set with effective core potentials, such as LANL2DZ, is recommended to account for relativistic effects.
-
Procedure: a. Construct the initial 3D structure of this compound. b. Perform a geometry optimization calculation to find the minimum energy conformation. c. Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
Output: Optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. The frequency calculation will yield the theoretical infrared (IR) and Raman spectra.
Deep Dive into Electronic Structure and Reactivity
With an optimized geometry, we can now probe the electronic properties that govern the molecule's behavior.
Frontier Molecular Orbitals (FMOs): The Epicenter of Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful paradigm for understanding chemical reactivity.[14] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate electrons (nucleophilicity).
-
LUMO: Represents the ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Workflow: FMO Analysis
Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO will likely be distributed across the aromatic system, with significant contributions from the carbon atoms bearing the electron-withdrawing halogen substituents.
Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[15][16][17][18]
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack.
-
Blue regions (positive potential): Indicate electron-deficient areas, susceptible to nucleophilic attack.
-
Green/Yellow regions: Represent areas of neutral potential.
Expected MEP for this compound:
We anticipate a region of strong negative potential around the nitrogen atom of the pyridine ring and the amino group, making these sites susceptible to protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the amino group and the region around the iodine atom are expected to exhibit positive electrostatic potential.
Caption: Conceptual Molecular Electrostatic Potential (MEP) map.
Spectroscopic Properties: A Computational Preview
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These theoretical spectra can aid in the structural elucidation of this molecule and its derivatives.
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons: Two distinct signals in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring.
-
Amino Protons: A broad singlet corresponding to the -NH₂ group.
Predicted ¹³C NMR Spectral Features:
-
Five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached functional groups.
Predicted ¹⁹F NMR Spectral Features:
-
A single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
The calculated vibrational frequencies from the DFT frequency analysis can be used to generate a theoretical IR spectrum.
Key Predicted IR Bands:
-
N-H stretching: Typically in the range of 3300-3500 cm⁻¹.
-
C=C and C=N stretching (aromatic ring): In the 1400-1600 cm⁻¹ region.
-
C-F stretching: A strong absorption band, typically around 1200-1300 cm⁻¹.
-
C-I stretching: At lower frequencies, typically below 600 cm⁻¹.
Potential in Drug Discovery: A Molecular Docking Perspective
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9] The unique substitution pattern of this compound makes it an attractive candidate for development as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.[19][20][21]
Workflow: Molecular Docking
Caption: A generalized workflow for molecular docking studies.
Hypothesized Binding Mode in a Kinase Active Site:
-
The amino group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, forming key interactions with the hinge region of the kinase domain.
-
The aromatic ring can participate in π-π stacking or hydrophobic interactions with aromatic residues in the active site.
-
The iodine atom can form halogen bonds, which are increasingly recognized as important interactions in drug-target binding.
Reactivity and Synthetic Utility: The Role of the Halogen Substituents
The fluorine and iodine atoms on the pyridine ring are not merely passive substituents; they are handles for further synthetic transformations.
-
The Iodine Atom: The C-I bond is relatively weak, making the iodine atom an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents at the 5-position.
-
The Fluorine Atom: While the C-F bond is strong, the fluorine atom activates the pyridine ring towards nucleophilic aromatic substitution (SNA_Ar), particularly at the ortho and para positions.
Conclusion and Future Directions
This in-depth technical guide has laid out a comprehensive theoretical and computational framework for the study of this compound. While experimental data for this specific molecule remains to be published, the computational methodologies detailed herein provide a powerful and predictive approach to understanding its fundamental properties, reactivity, and potential applications.
The in-silico analysis suggests that this compound is a promising scaffold for the development of novel therapeutics, particularly kinase inhibitors. Its rich and tunable reactivity also makes it a valuable building block for organic synthesis.
Future experimental work should focus on:
-
Synthesis and full spectroscopic characterization: To validate the theoretical predictions presented in this guide.
-
X-ray crystallography: To provide definitive structural information.
-
Exploration of its reactivity: In a variety of cross-coupling and nucleophilic substitution reactions.
-
Synthesis and biological evaluation of derivatives: To probe its potential as a drug lead.
By integrating the computational insights from this guide with targeted experimental investigations, the full potential of this compound can be unlocked, accelerating its journey from a chemical curiosity to a molecule of significant scientific and potentially therapeutic value.
References
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- 2. CAS: 1649470-53-0 | CymitQuimica [cymitquimica.com]
- 3. 1649470-53-0 | 5-fluoro-4-iodopyridin-2-amine - Capot Chemical [capotchem.com]
- 4. 1649470-53-0|5-Fluoro-4-iodopyridin-2-amine|BLD Pharm [bldpharm.com]
- 5. 5-fluoro-4-iodopyridin-2-amine | 1649470-53-0 [chemicalbook.com]
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- 7. Halogenation - Wikipedia [en.wikipedia.org]
- 8. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. [vivo.weill.cornell.edu]
- 17. Vibrational Spectroscopies, Global Reactivity, Molecular Docking, Thermodynamic Properties and Linear and Nonlinear Optical Parameters of Monohydrate Arsenate Salt of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. tandfonline.com [tandfonline.com]
A Technical Guide to the Electrophilic and Nucleophilic Landscape of 4-Fluoro-5-iodopyridin-2-amine
Abstract
Substituted pyridines are foundational scaffolds in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[1] The precise arrangement of functional groups on the pyridine ring dictates its reactivity and ultimately its utility as a synthetic building block. This guide provides an in-depth analysis of 4-Fluoro-5-iodopyridin-2-amine, a highly functionalized pyridine derivative of interest in drug discovery programs.[2][3] We will dissect the electronic interplay of its substituents—amino, fluoro, and iodo—to map its key nucleophilic and electrophilic sites. This analysis is grounded in fundamental electronic principles and validated through computational modeling and established synthetic methodologies, offering a predictive framework for its application in complex molecule synthesis.
The Electronic Architecture of this compound
The reactivity of an aromatic heterocycle is not an intrinsic property but rather a dynamic landscape shaped by the cumulative electronic effects of its substituents. In this compound, we have a fascinating convergence of competing influences: a potent electron-donating group (EDG), strong and weak electron-withdrawing groups (EWGs), and the inherent electron-deficient nature of the pyridine ring.[4]
-
The Pyridine Core: The nitrogen atom within the ring is more electronegative than carbon, exerting a net electron-withdrawing inductive effect (-I). This effect deactivates the ring carbons towards electrophilic attack compared to benzene and makes them more susceptible to nucleophilic attack.[4]
-
2-Amino Group (-NH₂): This is a powerful electron-donating group primarily through resonance (+M effect), where its lone pair of electrons delocalizes into the aromatic π-system. This effect significantly increases the electron density of the ring, particularly at the ortho (C3) and para (C6) positions, and enhances the basicity of the ring nitrogen.[5]
-
4-Fluoro Group (-F): Fluorine is the most electronegative element, exhibiting a very strong -I effect that withdraws electron density from the ring. While it possesses lone pairs that can donate through a +M effect, this is weak for fluorine and is overwhelmingly outweighed by its inductive pull.[6] The presence of fluorine generally deactivates the ring towards electrophilic substitution.[7]
-
5-Iodo Group (-I): Iodine is less electronegative than fluorine and carbon, exerting a weaker -I effect. Its larger size allows for better orbital overlap for resonance (+M effect) than might be expected, but its primary electronic role is weakly deactivating. Crucially, the C-I bond is a key synthetic handle, serving as an excellent leaving group in nucleophilic aromatic substitution (SNAr) and as a reactive site for metal-catalyzed cross-coupling reactions.[8]
The following diagram illustrates the dominant electronic pushes and pulls within the molecule.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-Fluoro-5-iodopyridin-2-amine: A Technical Guide
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-5-iodopyridin-2-amine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a fluorine atom, and an iodine atom, provides a versatile scaffold for the synthesis of novel pharmaceutical compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a useful handle for further functionalization through cross-coupling reactions. An unambiguous structural confirmation and purity assessment of this key building block is paramount, and this is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While publicly available experimental spectra for this specific compound are limited, this guide will leverage established principles of spectroscopy and data from analogous compounds to provide a robust framework for its characterization. The methodologies and interpretations presented herein are designed to be a practical resource for scientists working with this and related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. Furthermore, the presence of fluorine allows for ¹⁹F NMR, which can provide additional structural confirmation.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can affect chemical shifts, particularly for the labile amine protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
Techniques such as APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups (though none are present in the aromatic ring of the target molecule).
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons are highly recommended.
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and a broad signal for the amine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8 - 8.0 | Doublet | J(H,F) ≈ 2-4 Hz | H-6 |
| ~6.5 - 6.7 | Doublet | J(H,F) ≈ 4-6 Hz | H-3 |
| ~5.0 - 6.0 | Broad Singlet | - | -NH₂ |
Interpretation:
-
H-6: This proton is adjacent to the nitrogen atom and is expected to be the most downfield aromatic signal. It will appear as a doublet due to coupling with the fluorine atom at position 4.
-
H-3: This proton is ortho to the amino group and is expected to be the most upfield aromatic signal. It will also appear as a doublet due to coupling with the fluorine atom.
-
-NH₂: The amine protons will typically appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature.
dot graph "1H_NMR_Assignments" { layout=neato; node [shape=plaintext]; edge [style=dashed, color="#5F6368"];
}
Caption: Predicted ¹H NMR assignments for this compound.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring.
| Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| ~160 - 162 | Doublet, J(C,F) ≈ 230-250 Hz | C-4 |
| ~158 - 160 | Singlet | C-2 |
| ~150 - 152 | Doublet, J(C,F) ≈ 5-10 Hz | C-6 |
| ~110 - 112 | Doublet, J(C,F) ≈ 4-6 Hz | C-3 |
| ~80 - 85 | Doublet, J(C,F) ≈ 20-25 Hz | C-5 |
Interpretation:
-
C-4: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and will be significantly downfield.
-
C-2: The carbon bearing the amino group will also be downfield due to the electronegativity of the attached nitrogen.
-
C-6: This carbon is adjacent to the ring nitrogen and will be downfield. It will show a small coupling to the fluorine atom.
-
C-3: This carbon is ortho to the amino group and will show a small coupling to the fluorine atom.
-
C-5: The carbon attached to the iodine atom will be significantly shielded (upfield) due to the "heavy atom effect" of iodine. It will also exhibit coupling to the fluorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C=C, C=N, and C-F bonds.
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Predicted IR Spectral Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3400 - 3500 | Medium | N-H asymmetric stretching |
| 3300 - 3400 | Medium | N-H symmetric stretching |
| 1620 - 1650 | Strong | N-H scissoring (bending) |
| 1580 - 1610 | Strong | C=C and C=N ring stretching |
| 1450 - 1500 | Medium | C=C and C=N ring stretching |
| 1200 - 1250 | Strong | C-F stretching |
Interpretation:
-
N-H Stretching: The presence of two bands in the 3300-3500 cm⁻¹ region is characteristic of a primary amine (-NH₂).[1]
-
N-H Bending: A strong absorption around 1620-1650 cm⁻¹ corresponds to the in-plane bending (scissoring) of the N-H bonds.
-
Aromatic Ring Stretching: Strong absorptions in the 1450-1610 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.
-
C-F Stretching: A strong band in the 1200-1250 cm⁻¹ region is indicative of the C-F bond stretch.
dot graph "IR_Functional_Groups" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Key functional groups and their expected IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the determination of the molecular weight and can provide clues about the structure.
Experimental Protocol for MS Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: A variety of mass spectrometers can be used.
-
Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern. It is commonly used with Gas Chromatography (GC-MS).
-
Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺. It is commonly used with Liquid Chromatography (LC-MS).
-
-
Data Acquisition: The sample solution is introduced into the ion source, and the resulting ions are separated by the mass analyzer and detected.
Predicted Mass Spectral Data
| Ion | Predicted m/z | Interpretation |
| [M]⁺˙ | 238.94 | Molecular ion (for EI) |
| [M+H]⁺ | 239.95 | Protonated molecule (for ESI) |
Interpretation:
-
Molecular Ion: The molecular weight of this compound is approximately 238.94 g/mol . The mass spectrum should show a prominent peak at this m/z value.
-
Isotopic Pattern: A key feature will be the isotopic pattern of iodine. Natural iodine consists of 100% ¹²⁷I. Therefore, the molecular ion peak will be a singlet.
-
Fragmentation: In EI-MS, fragmentation may occur. Common fragmentation pathways for pyridines include the loss of HCN. The presence of the halogen atoms will also influence the fragmentation pattern.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Fluoro-5-iodopyridin-2-amine
Introduction: The Strategic Importance of Fluorinated Aminopyridines in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, prized for its presence in a multitude of biologically active molecules. The introduction of fluorine atoms and amine functionalities into this core structure offers a powerful strategy for modulating physicochemical properties such as metabolic stability, membrane permeability, and target-binding affinity. 4-Fluoro-5-iodopyridin-2-amine is a particularly valuable building block, presenting a trifecta of functionalities: a nucleophilic amine, a metabolically robust fluoro group, and a highly reactive iodo substituent poised for carbon-carbon bond formation.
The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the construction of biaryl and heteroaryl-aryl linkages, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide insights into troubleshooting and optimization.
Mechanism and Rationale: A Guided Tour of the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1] A general understanding of this mechanism is crucial for rational troubleshooting and adaptation of the protocol. The cycle is broadly composed of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in the formation of a Pd(II) complex. The carbon-iodine bond is significantly weaker than a carbon-bromine or carbon-chlorine bond, making iodo-substituted pyridines highly reactive substrates for this transformation.[3][4]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1] The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or microwave reactor
-
Condenser (for conventional heating)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Safety Precautions:
-
This compound and related halogenated pyridines are potentially toxic and should be handled with care.[5][6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[5][6]
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The reaction concentration is generally in the range of 0.1 to 0.5 M.
-
Reaction:
-
Conventional Heating: Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor and heat to the desired temperature (e.g., 100-120 °C).
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours for conventional heating or 15-60 minutes for microwave irradiation.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound. Expected yields are based on analogous reactions in the literature.[1][3][7]
| Parameter | Typical Range/Value | Rationale/Notes |
| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Palladium Catalyst | 2 - 10 mol% | Higher catalyst loading may be required for less reactive boronic acids. |
| Base | 2.0 - 3.0 equivalents | A sufficient amount of base is crucial for the activation of the boronic acid. |
| Solvent System | 1,4-Dioxane/Water (4:1 to 5:1) | The aqueous component is necessary to solubilize the inorganic base. |
| Temperature | 80 - 120 °C | Higher temperatures can accelerate the reaction but may lead to decomposition. |
| Reaction Time | 2 - 16 hours (conventional) | Reaction times will vary depending on the substrates and conditions. |
| Expected Yield | 60 - 95% | Yields are highly dependent on the specific coupling partners and reaction optimization. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor quality reagents | - Use a fresh batch of catalyst.- Ensure thorough degassing of the reaction mixture and solvents.- Use freshly purchased or purified reagents. |
| Protodeboronation | - Presence of excess water or acid- Prolonged reaction times at high temperatures | - Use anhydrous solvents and dry reagents.- Minimize reaction time and temperature.- Consider using boronic esters, which can be more stable. |
| Formation of Homocoupled Byproducts | - Oxygen contamination | - Maintain a strict inert atmosphere throughout the reaction. |
| Dehalogenation of Starting Material | - Presence of reducing agents- Certain phosphine ligands | - Ensure reagents are free from reducing impurities.- Screen alternative phosphine ligands if dehalogenation is significant. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of a diverse range of 5-aryl-4-fluoropyridin-2-amines. These compounds are of significant interest in drug discovery and development. The protocol outlined in this application note provides a solid foundation for researchers to successfully perform this valuable transformation. By understanding the underlying mechanism and key reaction parameters, scientists can effectively troubleshoot and optimize the reaction for their specific needs, accelerating the discovery of new chemical entities with therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. proprogressio.hu [proprogressio.hu]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry
An In-Depth Guide to the Buchwald-Hartwig Amination of 4-Fluoro-5-iodopyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages.[1][2] Its development revolutionized synthetic strategies by offering a reliable pathway to aryl amines under conditions that tolerate a wide range of functional groups, a significant improvement over harsher, classical methods.[1]
This application note provides a comprehensive technical guide for the regioselective Buchwald-Hartwig amination of this compound. This substrate is a particularly valuable building block in drug discovery programs. The di-halogenated pyridine core allows for sequential, site-selective functionalization. The amination at the C-5 position, followed by a potential subsequent reaction at the C-4 fluoro-position, enables the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies. Understanding the nuances of this reaction is critical for researchers aiming to synthesize complex pyridine derivatives efficiently and predictably.
Reaction Principle & Catalytic Mechanism
The Buchwald-Hartwig amination operates via a catalytic cycle involving a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2] The generally accepted mechanism involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the active LPd(0) catalyst undergoing oxidative addition into the aryl-iodide bond of the substrate. This is typically the rate-determining step of the reaction and results in the formation of a Pd(II) complex.[3][4]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.[5][6]
-
Reductive Elimination : This final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active LPd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Considerations
The success of the amination of this compound hinges on the careful selection of several key parameters.
-
Substrate Reactivity & Regioselectivity : The substrate possesses two halogen atoms: iodine at C-5 and fluorine at C-4. The C-I bond is significantly weaker and more susceptible to oxidative addition by palladium than the robust C-F bond. Consequently, the reaction proceeds with high regioselectivity at the C-5 position. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the pyridine ring, potentially facilitating the oxidative addition step.[7] However, the pyridine nitrogen itself can coordinate to the palladium catalyst, which may lead to catalyst inhibition.[8]
-
Choice of Palladium Precatalyst and Ligand : The selection of the ligand is paramount. For challenging heteroaromatic substrates like pyridines, bulky, electron-rich phosphine ligands are essential.[8]
-
Biarylphosphine Ligands : Ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos, are highly effective.[9] Their steric bulk promotes the reductive elimination step and discourages the formation of inactive catalyst dimers.
-
Bidentate Ligands : Ligands like Xantphos are also widely used for coupling with heteroaryl halides.[10] They can chelate to the palladium center, enhancing stability and preventing catalyst deactivation.[8]
-
Precatalysts : Modern palladium precatalysts (e.g., G3 or G4 precatalysts) are often preferred.[9] These air-stable complexes readily form the active LPd(0) species in situ, ensuring reliable and reproducible reaction initiation.[11]
-
-
Role and Selection of the Base : A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, a crucial step for catalyst turnover.[12]
-
Sodium tert-butoxide (NaOtBu) : This is the most common and highly effective base for a wide range of substrates.
-
Weaker Inorganic Bases : For substrates sensitive to strong alkoxide bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may necessitate higher reaction temperatures or longer reaction times.[13] The effectiveness of a base is highly dependent on the solvent system.[6][14]
-
-
Solvent Effects : Anhydrous, aprotic solvents are standard.
-
Toluene and Dioxane : These are the most commonly used solvents for this transformation.[15][16] Toluene can be particularly advantageous for aryl iodide substrates, as the iodide salt byproducts are often poorly soluble, which can help drive the reaction forward and mitigate catalyst inhibition.[3]
-
Polar Aprotic Solvents : Solvents like DMF can be used, but their polarity can influence the reaction mechanism and the stability of intermediates.[14] Thorough degassing of the solvent to remove oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Detailed Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine).
Table 1: Reagents and Stoichiometry
| Reagent | Molar Equiv. | Sample Amount | MW ( g/mol ) |
| This compound | 1.0 | 254 mg (1.0 mmol) | 253.98 |
| Amine (e.g., Morpholine) | 1.2 | 104 mg (1.2 mmol) | 87.12 |
| XPhos Pd G3 Precatalyst | 0.02 | 17 mg (0.02 mmol) | 849.18 |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 135 mg (1.4 mmol) | 96.10 |
| Anhydrous, Degassed Toluene | - | 5 mL | - |
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (254 mg, 1.0 mmol), XPhos Pd G3 precatalyst (17 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere : Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe. Begin stirring the resulting suspension. Add the amine (e.g., morpholine, 104 mg, 1.2 mmol) via syringe.
-
Reaction Conditions : Place the sealed Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting aryl iodide is a key indicator of completion.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate (10 mL).
-
Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
Table 2: Troubleshooting Common Problems
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous/degassed conditions.3. Base is old or has low purity.4. Temperature is too low. | 1. Use a fresh, high-quality precatalyst.[9]2. Ensure solvents are properly dried and degassed. Use rigorous inert atmosphere techniques.3. Use fresh, finely ground NaOtBu from a new bottle.4. Increase the reaction temperature in 10 °C increments. |
| Low Yield | 1. Incomplete reaction.2. Catalyst deactivation by pyridine coordination.3. Product degradation. | 1. Increase reaction time. Check for starting material consumption via TLC/LC-MS.2. Switch to a bulkier ligand (e.g., tBuXPhos) or a bidentate ligand (e.g., Xantphos).[8]3. If the product is base-sensitive, consider a weaker base (K₃PO₄, Cs₂CO₃) and adjust temperature accordingly.[13] |
| Side Product Formation | 1. Hydrodehalogenation (replacement of I with H).2. Diarylation of a primary amine. | 1. This can occur if water is present. Ensure strictly anhydrous conditions.[17]2. Use a slight excess of the aryl halide or adjust stoichiometry. Consider a ligand known to favor mono-arylation, like BrettPhos.[2] |
| Difficult Purification | 1. Product is streaking on silica gel.2. Byproducts have similar polarity to the product. | 1. The basic pyridine nitrogen may be interacting with the acidic silica. Add a small amount of triethylamine (0.5-1%) to the eluent.2. Try a different solvent system or consider reverse-phase chromatography if available. |
Scope and Limitations
This protocol is broadly applicable to a range of primary and secondary amines.
-
Amine Scope : Secondary cyclic amines (morpholine, piperidine), acyclic secondary amines (dibenzylamine), and primary alkyl/arylamines generally perform well. Sterically hindered secondary amines may require more forcing conditions or specialized ligands.[3]
-
Limitations :
-
Competing Nucleophiles : The substrate contains a primary amino group at the C-2 position. While it is generally less nucleophilic than the added amine under these conditions, self-coupling or oligomerization is a potential side reaction, though typically minor.
-
Base-Sensitive Functional Groups : Amines or substrates containing functional groups incompatible with strong bases (e.g., esters, some protecting groups) may require careful optimization with weaker bases like K₂CO₃ or K₃PO₄.[2]
-
Ammonia Equivalents : Direct coupling with ammonia is challenging due to over-arylation. The use of ammonia surrogates, like benzophenone imine, may be necessary to synthesize the primary amine product.[3]
-
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald触媒・配位子 [sigmaaldrich.com]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination | Poster Board #608 - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
synthesis of kinase inhibitors with 4-Fluoro-5-iodopyridin-2-amine
An Application Guide to the Synthesis of Kinase Inhibitors Utilizing 4-Fluoro-5-iodopyridin-2-amine
Abstract
This technical guide provides an in-depth overview of the strategic application of this compound as a foundational building block for the synthesis of kinase inhibitors. We explore its unique structural attributes—orthogonally reactive sites at the C5-iodo and C2-amino positions, and the modulating effect of the C4-fluoro group—which make it an exceptionally versatile scaffold in drug discovery. This document details field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, as well as sequential reaction strategies for constructing complex heterocyclic cores. The methodologies are presented with a focus on the causal reasoning behind experimental choices, providing researchers with the necessary tools to design and execute robust synthetic routes towards novel kinase inhibitors.
Introduction: The Strategic Value of this compound
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Within this class, this compound has emerged as a high-value starting material for the synthesis of targeted therapies, particularly kinase inhibitors. Its utility stems from a combination of strategically placed functional groups that allow for controlled, sequential modifications to build molecular complexity.
-
The C5-Iodo Group: This position serves as a classical handle for a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a Pd(0) center, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. This is the primary site for introducing aryl and heteroaryl diversity, which is critical for targeting the ATP-binding pocket of kinases.
-
The C2-Amino Group: The primary amine at the C2 position is a versatile nucleophile. It can be
Application Note: Leveraging 4-Fluoro-5-iodopyridin-2-amine for Halogen-Enriched Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying high-quality lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), FBDD utilizes libraries of low-molecular-weight compounds (fragments, typically < 300 Da) to probe a protein's surface for binding hotspots.[3][4] These fragments, though often binding with weak affinity, do so with high ligand efficiency, providing superior starting points for chemical optimization.[1][4] Within the vast chemical space of fragment libraries, halogenated compounds have emerged as particularly valuable tools.
This guide focuses on a uniquely functionalized fragment, 4-Fluoro-5-iodopyridin-2-amine . This compound is strategically designed to maximize its utility in an FBDD campaign by incorporating three key features on a privileged scaffold:
-
An Iodine Atom: A powerful halogen bond donor, capable of forming highly directional and specific interactions with Lewis bases (e.g., backbone carbonyls) in a protein binding site.[5][6] This interaction, driven by an electropositive region known as the σ-hole, can significantly enhance binding affinity.[5][7]
-
A Fluorine Atom: While a much weaker halogen bond donor, fluorine's high electronegativity can modulate the electronic properties of the pyridine ring, influence pKa, improve metabolic stability, and serve as a sensitive NMR probe for binding validation using ¹⁹F NMR spectroscopy.[3][8][9]
-
A 2-Aminopyridine Scaffold: This moiety is a cornerstone in medicinal chemistry, providing both hydrogen bond donor (amine) and acceptor (pyridine nitrogen) capabilities.[10][11][12] Crucially, the primary amine also serves as a versatile synthetic handle for subsequent fragment growing strategies in hit-to-lead optimization.[13][14]
This document provides a comprehensive overview of this compound's properties and detailed protocols for its application in a typical FBDD workflow, from primary screening to structural characterization.
Physicochemical Profile of the Fragment
Adherence to the "Rule of Three" is a guiding principle in fragment design. This compound is crafted to meet these criteria, ensuring it possesses the drug-like properties essential for a successful screening campaign.
| Property | Value | FBDD "Rule of Three" Guideline | Significance |
| Molecular Formula | C₅H₄FIN₂ | - | Defines the elemental composition. |
| Molecular Weight | 238.00 g/mol [15] | < 300 Da | Ensures the fragment is small enough to explore diverse binding pockets efficiently.[3] |
| LogP | 1.41[15] | ≤ 3 | Balances solubility and permeability, reducing the risk of non-specific binding. |
| Topological Polar Surface Area (TPSA) | 38.91 Ų[15] | ≤ 60 Ų | Predicts aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 1[15] | ≤ 3 | Reduces molecular complexity and potential for poor pharmacokinetic properties. |
| Hydrogen Bond Acceptors | 2[15] | ≤ 3 | Provides key interaction points without excessive polarity. |
| Rotatable Bonds | 0[15] | ≤ 3 | Low conformational flexibility minimizes the entropic penalty upon binding.[1] |
The Mechanistic Advantage: Iodine and Fluorine in Concert
The strategic placement of both iodine and fluorine on the pyridin-2-amine scaffold offers unique advantages. The iodine, rendered more electron-poor by the adjacent fluorine and the pyridine ring, is an excellent halogen bond donor.[5] This directional interaction often targets backbone carbonyl oxygens, providing a strong anchoring point for the fragment.[6][7]
Simultaneously, the fluorine atom can be leveraged as a highly sensitive probe in NMR-based screening methods. Since fluorine is absent in biological systems, ¹⁹F NMR provides a background-free window to observe fragment binding, making it an exceptionally powerful tool for hit validation.[8][9][16]
Application Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid and cost-effective method for primary fragment screening.[17][18] It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift (ΔTm) indicates that the fragment stabilizes the protein, suggesting a binding event.[19][20]
Rationale
DSF is an excellent first-pass screening technique due to its high throughput, low protein consumption, and ability to detect weak binding events typical of fragments.[18] It serves as an efficient filter to identify a smaller subset of fragments for more rigorous validation.
Step-by-Step Methodology
-
Protein Preparation: Prepare the target protein in a buffer optimized for stability. A final concentration of 2-5 µM is typical.
-
Fragment Stock Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
-
Assay Plate Setup (96- or 384-well PCR plate):
-
Sample Wells: Add protein solution, SYPRO Orange dye (e.g., 5x final concentration), and the fragment to a final concentration of 1-10 mM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 5-10% (v/v), as it can destabilize the protein.[21]
-
Negative Control (Apo): Add protein solution, SYPRO Orange, and an equivalent volume of DMSO. This establishes the baseline Tm of the protein.
-
Positive Control: If a known binder exists, include it to validate the assay setup.
-
-
Data Collection:
-
Data Analysis:
-
Plot fluorescence versus temperature. The midpoint of the transition in the sigmoidal curve is the Tm.
-
Calculate the thermal shift (ΔTm) for the fragment: ΔTm = Tm (with fragment) - Tm (Apo control) .
-
A hit is typically defined as a fragment that induces a ΔTm of ≥ 1.0 °C, or 3 times the standard deviation of the baseline.[21]
-
Application Protocol 2: Hit Validation via NMR Spectroscopy
NMR spectroscopy is a cornerstone of FBDD for unambiguously confirming direct binding to the target protein and eliminating false positives from primary screens.[22] The presence of fluorine in this compound makes ¹⁹F NMR an exceptionally powerful validation method.[3][23]
Method A: ¹⁹F Ligand-Observed NMR
Rationale: The ¹⁹F nucleus has a large chemical shift dispersion and is highly sensitive to its local environment.[16] Upon binding to a protein, changes in the ¹⁹F resonance (chemical shift perturbation, line broadening) provide definitive evidence of an interaction. This method is highly sensitive, requires low amounts of unlabeled protein, and is free from background signals.[8][16]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a sample of the target protein (e.g., 10-20 µM) in a suitable NMR buffer (e.g., phosphate or HEPES, pH 7.4) containing 10% D₂O.
-
Prepare a reference sample containing only the fragment (e.g., 100-200 µM) in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum of the reference sample.
-
Acquire a 1D ¹⁹F NMR spectrum of the sample containing both protein and fragment.
-
-
Data Analysis:
-
Binding Confirmation: Compare the two spectra. A significant change in the ¹⁹F signal—either a shift in its chemical position (δ) or a noticeable broadening of the peak—upon addition of the protein confirms binding.
-
Affinity Estimation: The dissociation constant (Kd) can be estimated by titrating the protein into a solution of the fragment and monitoring the change in the ¹⁹F chemical shift.
-
Method B: Saturation Transfer Difference (STD) NMR
Rationale: STD-NMR is a ligand-observed experiment that identifies binders by transferring magnetic saturation from the protein to a bound ligand.[22] Protons on the fragment that are in close proximity to the protein will receive saturation and show a decreased signal intensity, confirming an interaction.[24][25]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a sample containing the target protein (e.g., 10-20 µM) and the fragment (e.g., 0.5-1 mM) in a deuterated buffer.
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H reference spectrum.
-
Acquire an STD spectrum with on-resonance irradiation of the protein (e.g., at -1 ppm, where only protein resonances exist) and an off-resonance control (e.g., at 40 ppm).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals that appear in the STD spectrum belong to the fragment and confirm that it binds to the protein. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.[22][24]
-
Application Protocol 3: Structural Elucidation via X-ray Crystallography
The ultimate validation of a fragment hit is the determination of its three-dimensional structure in complex with the target protein.[26][27] X-ray crystallography provides atomic-level detail of the binding mode, revealing the key interactions that drive affinity and providing a definitive roadmap for structure-based drug design.[1]
Rationale
Visualizing the bound fragment allows for the confirmation of specific interactions, such as the anticipated halogen bond from the iodine atom.[28] This structural information is critical for the "fragment growing" phase of hit-to-lead optimization, where chemists rationally design additions to the fragment core to engage nearby pockets and increase potency.[13][29][30]
Step-by-Step Workflow
-
Apo Crystal Production: Grow high-quality crystals of the target protein that diffract to a high resolution (ideally < 2.0 Å).[31]
-
Fragment Soaking:
-
Prepare a "soaking solution" consisting of the crystal's mother liquor supplemented with this compound at a high concentration (e.g., 10-50 mM). The fragment should be dissolved in a cryo-compatible solvent like DMSO.[27]
-
Transfer the apo crystals into the soaking solution and incubate for a period ranging from minutes to hours.[31][32]
-
-
Cryo-protection and Freezing: Briefly transfer the soaked crystal into a cryoprotectant solution (often the soaking solution with added glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
-
X-ray Diffraction Data Collection: Collect a high-resolution diffraction dataset at a synchrotron source.
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Calculate difference electron density maps (Fo-Fc). Unambiguous, positive density in the binding pocket that corresponds to the size and shape of the fragment confirms its binding.
-
Model the fragment into the density and refine the structure.
-
-
Binding Mode Analysis: Carefully analyze the refined structure to identify all interactions between the fragment and the protein, paying close attention to the geometry of the C-I···O halogen bond.
From Hit to Lead: A Conceptual Workflow
Once a fragment like this compound is validated and its binding mode is structurally characterized, the hit-to-lead phase begins.[14][33] The goal is to evolve the low-affinity fragment into a high-affinity lead compound. The 2-amino group is an ideal vector for this "fragment growing" strategy.[13][29]
By using the 3D structure, chemists can design and synthesize new chemical matter extending from the amine group to exploit nearby sub-pockets in the protein, forming additional favorable interactions and systematically building affinity and selectivity.
Conclusion
This compound represents a highly valuable and strategically designed tool for fragment-based drug discovery. Its combination of a potent halogen bond donor, a versatile synthetic handle, and a ¹⁹F NMR probe on a privileged medicinal chemistry scaffold provides researchers with a powerful starting point for tackling challenging biological targets. The protocols outlined in this guide provide a clear and robust framework for its successful implementation in an FBDD campaign, accelerating the journey from initial hit identification to lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragment-Based Drug Discovery Enters the Mainstream | Technology Networks [technologynetworks.com]
- 3. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. lifechemicals.com [lifechemicals.com]
- 14. excelra.com [excelra.com]
- 15. chemscene.com [chemscene.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. criver.com [criver.com]
- 19. researchgate.net [researchgate.net]
- 20. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. research.monash.edu [research.monash.edu]
- 24. Ligand-Orientation Based Fragment Selection in STD NMR Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
- 27. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 31. benchchem.com [benchchem.com]
- 32. researchgate.net [researchgate.net]
- 33. youtube.com [youtube.com]
Navigating the Synthetic Landscape: A Guide to the Derivatization of 4-Fluoro-5-iodopyridin-2-amine for Drug Discovery
In the intricate tapestry of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to the discovery of novel therapeutics. Among the myriad of heterocyclic building blocks, 4-Fluoro-5-iodopyridin-2-amine stands out as a versatile starting material, offering multiple avenues for structural elaboration. Its unique substitution pattern—a nucleophilic amino group, an electron-withdrawing fluorine, and a readily functionalized iodine atom—renders it a highly valuable precursor in the synthesis of complex molecules with potential biological activity. This guide provides an in-depth exploration of the derivatization of the amino group of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Strategic Considerations
Before embarking on the synthetic derivatization of this compound, a thorough understanding of its physicochemical properties is crucial for reaction design and optimization.
| Property | Value | Source |
| Molecular Formula | C₅H₄FIN₂ | [1] |
| Molecular Weight | 238.00 g/mol | [1] |
| pKa (estimated) | ~6.8 (for 2-aminopyridine) | [2][3] |
| LogP (predicted) | 1.4075 | [1] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [1] |
| Solubility | Sparingly soluble in water, soluble in many organic solvents. | [3][4][5] |
The basicity of the 2-amino group, with an estimated pKa similar to that of 2-aminopyridine (6.86), dictates the choice of reagents and reaction conditions.[2] The presence of the electron-withdrawing fluorine and iodine atoms is expected to slightly decrease the basicity of the amino group compared to the parent 2-aminopyridine. This electronic landscape influences the nucleophilicity of the amine and must be considered when selecting reaction partners and catalysts.
Core Derivatization Strategies: Protocols and Mechanistic Insights
The primary amino group of this compound is a prime target for a variety of chemical transformations, including acylation, sulfonylation, alkylation, and arylation. Each of these derivatizations introduces distinct functionalities that can modulate the compound's steric and electronic properties, ultimately influencing its biological activity.
N-Acylation: Introducing Amide Functionality
Acylation of the 2-amino group to form an amide is a fundamental transformation in medicinal chemistry. The resulting amide bond can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions with biological targets.
Protocol: General Procedure for the Acylation of this compound
This protocol is adapted from established methods for the acylation of aminopyridines.[6][7][8]
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, acetic anhydride, benzoyl chloride)
-
Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., DCM or THF).
-
Add a base (1.1 - 1.5 eq), such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the acidic byproduct (e.g., HCl) generated during the reaction.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acylating agent (1.0 - 1.2 eq) to the cooled solution. The choice of acylating agent will determine the nature of the acyl group introduced.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acylated derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture, especially when using reactive acylating agents like acyl chlorides.
-
Anhydrous Conditions: Water can react with the acylating agent, reducing the yield of the desired product.
-
Base: Neutralizes the acid generated, preventing protonation of the starting amine and driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.[8]
-
Controlled Addition at 0 °C: Acylation reactions are often exothermic. Slow addition at a low temperature helps to control the reaction rate and minimize the formation of byproducts.
Caption: Workflow for the N-acylation of this compound.
N-Sulfonylation: Crafting Sulfonamides
The sulfonamide functional group is a cornerstone of many successful drugs. N-sulfonylation of this compound introduces this important pharmacophore.
Protocol: General Procedure for the Sulfonylation of this compound
This protocol is based on general methods for the synthesis of N-heteroaryl sulfonamides.[9][10]
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Anhydrous pyridine or other suitable base
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Inert atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine. Pyridine serves as both the solvent and the acid scavenger.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.0 - 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) or purify by silica gel column chromatography.
Expert Insights:
-
The reactivity of the sulfonyl chloride and the nucleophilicity of the aminopyridine can be influenced by their respective substituents. Electron-withdrawing groups on the sulfonyl chloride will increase its reactivity, while electron-donating groups on the pyridine ring will enhance the amine's nucleophilicity.
-
In some cases, double sulfonylation can occur, particularly with highly reactive sulfonyl chlorides or under forcing conditions.[10] Careful control of stoichiometry and reaction temperature is crucial.
N-Alkylation: Building Secondary and Tertiary Amines
N-alkylation introduces alkyl groups to the amino moiety, which can significantly impact the compound's lipophilicity, basicity, and steric profile.
Protocol: Reductive Amination for N-Monoalkylation
Reductive amination is a common and effective method for the controlled mono-alkylation of primary amines.[11][12]
Materials:
-
This compound
-
Aldehyde or ketone (1.0 - 1.2 eq)
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB))
-
Anhydrous solvent (e.g., methanol, 1,2-dichloroethane (DCE))
-
Acetic acid (catalytic amount)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in the chosen anhydrous solvent.
-
Add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate.
-
Stir the mixture at room temperature for 1-2 hours.
-
Slowly add the reducing agent (1.5 eq) in portions. The choice of reducing agent can be critical; STAB is often milder and more selective for imines over carbonyls.
-
Continue stirring at room temperature for an additional 2-12 hours, monitoring by TLC.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Caption: Simplified mechanism of reductive amination.
N-Arylation: Constructing C-N Bonds via Cross-Coupling
The formation of a C(aryl)-N bond is a powerful tool for creating complex molecular architectures. Buchwald-Hartwig amination and Ullmann coupling are the premier methods for this transformation.
Protocol: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups.[7][8][13][14]
Materials:
-
This compound
-
Aryl halide or triflate (e.g., bromobenzene, iodobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel for air-sensitive reactions
Procedure:
-
To a Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq).
-
Add this compound (1.2 eq) and the aryl halide/triflate (1.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate, dry, and concentrate.
-
Purify by column chromatography.
Authoritative Grounding: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.
Analytical Characterization
The successful derivatization of this compound must be confirmed through rigorous analytical characterization. Standard techniques include:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and for reaction monitoring.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Safety and Handling
This compound and its derivatives, along with many of the reagents used in these protocols, should be handled with appropriate safety precautions.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use. The SDS for similar compounds indicates potential for acute toxicity if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[10][15][16][17]
-
Reactive reagents such as acyl chlorides, sulfonyl chlorides, and strong bases should be handled with extreme care.
Conclusion
The derivatization of the amino group of this compound provides a rich platform for the synthesis of novel compounds with potential applications in drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this versatile scaffold. By carefully selecting derivatization strategies and meticulously controlling reaction conditions, scientists can unlock the full potential of this valuable building block in the quest for new and effective medicines.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine price,buy 2-Aminopyridine - chemicalbook [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 12. Ruthenium-Catalyzed Remote C-H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 14. 504-29-0 CAS MSDS (2-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. Pyridine [chemeurope.com]
- 16. 2-Fluoro-5-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 17. 4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: Scale-Up Synthesis of 4-Fluoro-5-iodopyridin-2-amine Derivatives: A Comprehensive Guide to Strategy, Protocol, and Safety
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-fluoro-5-iodopyridin-2-amine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a critical building block for a multitude of targeted therapeutics, particularly kinase inhibitors. The precise arrangement of its functional groups—an activating amino group, a modulating fluorine atom, and a versatile iodine handle for cross-coupling—presents a unique synthetic challenge, especially when transitioning from bench-scale discovery to process-scale manufacturing. This guide provides an in-depth analysis of a robust and scalable synthetic strategy, detailed experimental protocols, critical safety considerations for iodination reactions, and methods for purification and characterization suitable for multi-gram to kilogram production.
Strategic Imperatives in the Synthesis of Functionalized Pyridines
The synthesis of highly substituted pyridines is a cornerstone of pharmaceutical development.[1][2] For the target molecule, this compound, the primary challenge lies in the regioselective introduction of the halogen atoms onto the aminopyridine core. The synthetic strategy must prioritize cost-effectiveness, operational safety, and scalability, moving away from methods that rely on expensive reagents or purification techniques like column chromatography that are impractical at an industrial scale.[3]
Our recommended approach involves a two-step sequence starting from the commercially available 2-amino-4-fluoropyridine. This strategy leverages the inherent electronic properties of the starting material to direct the subsequent iodination. The strong activating, ortho,para-directing effect of the C2-amino group, combined with the ortho,para-directing nature of the C4-fluoro group, strongly favors electrophilic substitution at the C5 position, which is para to the amine and meta to the fluorine.
Workflow for Scalable Synthesis
The logical flow for the synthesis and purification is outlined below. This workflow emphasizes critical decision points for process optimization and quality control.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol: Scale-Up Synthesis
This protocol details the synthesis of this compound from 2-amino-4-fluoropyridine. The quantities provided are for a representative laboratory scale-up; further adjustments to reaction parameters and equipment are necessary for pilot plant or manufacturing scale.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (moles) | Quantity (mass/vol) | Supplier Notes |
| 2-Amino-4-fluoropyridine | 22283-49-8 | 112.10 g/mol | 1.00 mol | 112.1 g | Purity ≥98% |
| N-Iodosuccinimide (NIS) | 516-12-1 | 224.98 g/mol | 1.05 mol | 236.2 g | Purity ≥98% |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 g/mol | - | 2.25 L | Anhydrous grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | - | 3.0 L | Technical grade |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 g/mol | - | As needed | For 10% w/v solution |
| Sodium Chloride (NaCl) | 7647-14-5 | 58.44 g/mol | - | As needed | For saturated solution |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | - | As needed | Anhydrous |
Equipment
-
5 L three-necked round-bottom flask (or jacketed reactor)
-
Overhead mechanical stirrer
-
Thermocouple and temperature controller
-
Addition funnel (or dosing pump)
-
Nitrogen inlet/outlet
-
Condenser
-
Heating/cooling mantle or circulating bath
-
Large separatory funnel (5 L)
-
Rotary evaporator with vacuum pump
-
Buchner funnel and filtration flask
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, thermocouple, and nitrogen inlet. Ensure the system is inert and dry.
-
Charge Reagents: Charge the reactor with 2-amino-4-fluoropyridine (112.1 g, 1.00 mol) and anhydrous acetonitrile (2.25 L). Begin stirring to dissolve the starting material.
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath or circulator.
-
Addition of NIS: Add N-Iodosuccinimide (236.2 g, 1.05 mol) portion-wise over 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 10-15 °C. Slowly pour the reaction mixture into a separate vessel containing a stirred 10% aqueous solution of sodium thiosulfate (approx. 2 L) to quench any unreacted NIS. The color of the solution should fade from dark brown/red to a lighter yellow or orange.
-
Solvent Removal: Concentrate the quenched mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
Extraction: Transfer the remaining aqueous slurry to a 5 L separatory funnel. Extract the product with ethyl acetate (3 x 1 L).
-
Washing: Combine the organic layers and wash sequentially with water (1 L) and saturated aqueous sodium chloride (brine, 1 L) to remove residual water-soluble impurities.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.
Purification at Scale: Beyond Chromatography
For large-scale synthesis, purification by column chromatography is economically and logistically prohibitive. Recrystallization is the preferred method for obtaining high-purity crystalline solids.
Recrystallization Protocol
-
Solvent Screening: Perform small-scale solubility tests to identify a suitable solvent or solvent system (e.g., isopropanol/water, ethanol, ethyl acetate/heptane). The ideal system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Procedure: Transfer the crude solid to an appropriately sized flask. Add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the filter cake with a small amount of cold recrystallization solvent and dry under vacuum to a constant weight.
Purification Strategy Decision Tree
The choice of purification method is critical for achieving the desired purity and yield on a large scale.
Caption: Decision tree for selecting a scalable purification method.
Safety and Handling of Iodinating Reagents
Iodination reactions require strict adherence to safety protocols due to the potential hazards of the reagents and byproducts.[4]
-
Engineering Controls: All manipulations involving iodine or N-Iodosuccinimide should be performed in a well-ventilated chemical fume hood to prevent inhalation of vapors or dust.[5][6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large-scale operations, consider double-gloving.[7][8]
-
Quenching: Always have a quenching agent, such as a sodium thiosulfate solution, readily available to neutralize spills or excess reagent.[5]
-
pH Control: Avoid acidic conditions during work-up, as this can generate volatile and toxic hydrogen iodide (HI) gas.[5] Maintaining a neutral or slightly basic pH is recommended.[6]
-
Waste Disposal: Iodinated organic waste streams should be segregated and disposed of according to institutional and local environmental regulations.
Analytical Characterization
The identity and purity of the final product should be confirmed by a suite of analytical techniques.
| Analysis | Specification | Purpose |
| ¹H NMR | Spectrum consistent with structure | Confirms chemical structure and identity |
| ¹⁹F NMR | Spectrum consistent with structure | Confirms presence and environment of fluorine |
| LC-MS | Correct mass ion observed | Confirms molecular weight |
| HPLC | Purity ≥ 99.0% (AUC) | Quantifies purity and detects impurities |
| Melting Point | Sharp, within expected range | Indicator of purity |
Conclusion
The successful scale-up synthesis of this compound hinges on a well-designed synthetic strategy that prioritizes regioselectivity, safety, and scalable purification methods. The protocol described herein, utilizing a directed iodination of 2-amino-4-fluoropyridine, provides a reliable and efficient pathway to this valuable pharmaceutical intermediate. By focusing on robust work-up procedures and crystallization over chromatography, researchers and process chemists can effectively transition this molecule from discovery to development phases, ensuring a consistent and high-quality supply for drug development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Iodination - Wordpress [reagents.acsgcipr.org]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 8. edvotek.com [edvotek.com]
The Dual-Halogenated Pyridine Scaffold: Application Notes for PET Radiolabeling with 4-Fluoro-5-iodopyridin-2-amine and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Precursor for Targeted Molecular Imaging
Positron Emission Tomography (PET) stands as a powerful non-invasive imaging modality, offering deep insights into in vivo biological processes at the molecular level.[1][2] The development of novel PET radiotracers is paramount for advancing our understanding of disease and for the development of targeted therapeutics.[3] Precursor molecules, which serve as the chemical scaffold for the introduction of a positron-emitting radionuclide, are a critical component in the design and synthesis of these tracers.[3]
This document details the application of aminopyridine scaffolds bearing both fluorine and iodine atoms, with a particular focus on isomers like 2-fluoro-5-iodopyridine, which serve as versatile precursors for the synthesis of PET radiotracers.[4] The presence of two distinct halogens on the pyridine ring offers a strategic advantage for medicinal chemists. The iodine atom provides a reactive handle for the construction of more complex molecular structures through various cross-coupling reactions, while the fluorine position is ideal for the late-stage introduction of the positron-emitting isotope, Fluorine-18 ([¹⁸F]).[4] This dual functionality enables diverse and efficient radiolabeling strategies for creating tracers that can target a wide array of biological entities.[4]
The pyridine core is a prevalent motif in numerous biologically active molecules, making these precursors particularly relevant for developing radiotracers with high affinity and specificity for their intended biological targets.[4]
The Strategic Advantage of a Dual-Halogenated Pyridine Core
The unique arrangement of a fluorine and an iodine atom on the aminopyridine ring provides a robust platform for radiotracer development. This strategic design allows for a multi-step synthetic approach where the more complex, non-radioactive portion of the molecule can be constructed first, utilizing the reactivity of the iodine atom. The final step then involves the introduction of [¹⁸F]fluoride, a widely used and efficient method for producing PET radiopharmaceuticals.[4] This late-stage radiofluorination is crucial for maximizing the radiochemical yield and specific activity of the final tracer, as the short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient labeling procedures.
Below is a conceptual workflow illustrating this synthetic strategy.
References
- 1. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20230339940A1 - [18f]-labeled imidazopyridine derivatives as pet radiotracer - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Radiosynthesis and evaluation of a novel 18F-labeled tracer for PET imaging of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
functionalization of 4-Fluoro-5-iodopyridin-2-amine for PROTAC development
Topic: Strategic Functionalization of 4-Fluoro-5-iodopyridin-2-amine for Modular PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pivotal Role of Heteroaromatic Scaffolds in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[][2] These heterobifunctional molecules are comprised of three distinct components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[3] The efficacy of a PROTAC is exquisitely dependent on the spatial arrangement of this tripartite assembly, making the linker and its attachment points critical determinants of success.[4][5]
The synthesis of PROTACs is a complex undertaking that often relies on a modular, building-block approach.[6] Within this paradigm, strategically substituted heteroaromatic cores serve as invaluable platforms for controlled, sequential chemical modifications. This guide focuses on one such versatile scaffold: This compound . This molecule offers two distinct and orthogonally reactive handles—an iodine atom and a fluorine atom—enabling precise, stepwise functionalization essential for the rational construction of PROTACs. The C-I bond is highly susceptible to transition metal-catalyzed cross-coupling reactions, while the C-F bond is amenable to nucleophilic aromatic substitution (SNAr), providing a robust toolkit for introducing linkers and protein-binding moieties.
This document serves as a detailed guide for the synthetic manipulation of this compound, providing both the strategic rationale and field-tested protocols for its application in PROTAC development.
Orthogonal Synthetic Strategy
The core advantage of this compound lies in the differential reactivity of its halogen substituents. The C(sp²)–I bond is significantly more reactive than the C(sp²)–F bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 5-position while leaving the fluorine atom at the 4-position untouched for subsequent modification via SNAr. This orthogonal approach is fundamental to building complex PROTAC molecules in a controlled manner.
References
- 2. portlandpress.com [portlandpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Building blocks and linkers for PROTAC synthesis - Pharmaceutical Business review [pharmaceutical-business-review.com]
Troubleshooting & Optimization
preventing deiodination side reaction with 4-Fluoro-5-iodopyridin-2-amine
Welcome to the technical support center for 4-Fluoro-5-iodopyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome common challenges, particularly the undesired side reaction of deiodination.
Frequently Asked Questions (FAQs)
Q1: What is the inherent stability of the C-I bond in this compound?
The carbon-iodine (C-I) bond in this compound is the most labile site for cross-coupling reactions due to its lower bond dissociation energy compared to C-F, C-N, and C-H bonds on the pyridine ring. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1][2][3] This high reactivity, while advantageous for desired transformations like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, also makes the molecule susceptible to deiodination (replacement of iodine with hydrogen), a common side reaction.[2][4] The electron-donating nature of the amino group and the electron-withdrawing nature of the fluorine and the pyridine nitrogen create a complex electronic environment that influences this reactivity.
Q2: What is deiodination and why is it a problem?
Deiodination, a specific form of dehalogenation, is an undesired side reaction where the iodine atom on the pyridine ring is replaced by a hydrogen atom.[4][5] This leads to the formation of 4-Fluoro-pyridin-2-amine as a significant byproduct, which reduces the yield of your target molecule and introduces purification challenges due to structural similarity with the desired product. This side reaction is a common issue in palladium-catalyzed cross-coupling reactions.[2][6]
Q3: What is the primary mechanism of palladium-catalyzed deiodination?
The most accepted mechanism for deiodination involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][6] This Pd-H species can arise from several sources in the reaction mixture, including solvents (e.g., alcohols, DMF), amine bases, or even trace amounts of water.[2][4] Once the aryl-palladium(II)-iodide intermediate is formed via oxidative addition, it can either proceed down the desired cross-coupling pathway (transmetalation) or undergo a competing reaction with the Pd-H species, leading to reductive elimination of the deiodinated byproduct.[6]
Troubleshooting Guide: Preventing Deiodination
Issue 1: My Suzuki-Miyaura reaction shows significant formation of the deiodinated byproduct.
The Suzuki-Miyaura coupling is a powerful tool, but N-heterocyclic iodides like this compound are particularly prone to deiodination.[2]
Potential Causes & Solutions:
-
Catalyst System:
-
Cause: Highly active or coordinatively unsaturated palladium catalysts can sometimes favor the deiodination pathway.[4] Using a simple catalyst like Pd(PPh₃)₄ may lead to higher rates of deiodination.[7]
-
Solution: Switch to a more robust catalyst system employing bulky, electron-rich phosphine ligands. Ligands such as SPhos or XPhos can accelerate the rate of reductive elimination for the desired product, outcompeting the deiodination pathway.[2] N-heterocyclic carbene (NHC) ligands like IPr can also be highly effective in promoting C4-selective coupling while minimizing side reactions.[8]
-
-
Base Selection:
-
Cause: Strong alkoxide bases can promote deiodination. Amine bases like triethylamine (TEA) can also act as a source of hydrides.[4]
-
Solution: Opt for weaker inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices as they are less likely to generate Pd-H species.[2][4]
-
-
Solvent Choice:
-
Cause: Protic solvents (alcohols) or solvents that can degrade to form hydride sources (like DMF) can significantly increase deiodination.[4][7]
-
Solution: Use aprotic solvents such as toluene, dioxane, or THF.[2][4] If a biphasic system is needed, a toluene/water mixture is generally a safe choice.[1]
-
-
Temperature:
-
Cause: Higher reaction temperatures can increase the rate of deiodination.[4]
-
Solution: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired coupling. Microwave irradiation can sometimes be beneficial by promoting the desired reaction at lower bulk temperatures and with shorter reaction times.[7]
-
Issue 2: I am observing deiodination during my Sonogashira coupling.
Deiodination can also be a significant issue in Sonogashira couplings, competing with the desired alkyne insertion.
Potential Causes & Solutions:
-
Base Selection:
-
Copper Co-catalyst:
-
Cause: The absence or poor quality of the copper(I) co-catalyst can hinder the desired catalytic cycle.
-
Solution: Ensure a fresh, high-quality source of CuI is used. The copper co-catalyst is crucial for facilitating the desired coupling pathway and can help suppress side reactions.[4]
-
-
Solvent and Catalyst Combination:
Issue 3: My Buchwald-Hartwig amination is resulting in the deiodinated starting material.
The Buchwald-Hartwig amination is a key reaction for forming C-N bonds, and minimizing deiodination is critical for success.[9][10]
Potential Causes & Solutions:
-
Ligand Choice:
-
Cause: The choice of phosphine ligand is critical. First-generation ligands may not be effective at preventing side reactions.
-
Solution: Employ modern, sterically hindered biarylphosphine ligands such as Xantphos.[1] These ligands promote the desired reductive elimination of the aminated product over deiodination. Bidentate ligands like DPPF have also proven effective in improving reaction rates and yields.[9]
-
-
Base:
-
Cause: The base plays a crucial role. Strong bases are required but can also contribute to side reactions.
-
Solution: Cesium carbonate (Cs₂CO₃) is often a reliable choice for coupling with halopyridines.[1][11] It provides sufficient basicity while minimizing deiodination compared to some alkoxide bases.
-
Data Summary & Recommended Conditions
The following table provides a starting point for optimizing cross-coupling reactions with this compound to minimize deiodination.
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily forms the active Pd(0) species in situ. |
| Ligand | SPhos, XPhos, IPr (for Suzuki); Xantphos (for Buchwald-Hartwig) | Bulky, electron-rich ligands accelerate desired C-C or C-N bond formation, outcompeting deiodination.[1][2][8] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic inorganic bases that are less likely to act as hydride sources.[2][4] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents that do not act as hydrogen donors.[4][7] |
| Temperature | 80-100 °C (or lowest effective temp.) | Lower temperatures can disfavor the deiodination side reaction.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxygen from degrading the catalyst and reagents.[12] |
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired catalytic cycle versus the competing deiodination pathway.
Caption: Catalytic cycles for Suzuki coupling and competing deiodination.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to maximize the yield of the desired coupled product while minimizing the formation of the deiodinated byproduct.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Degassed Toluene/Water (10:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial under an inert atmosphere, add Pd(OAc)₂ and SPhos, then add a portion of the degassed toluene and stir for 5 minutes to form the pre-catalyst.
-
Seal the Schlenk flask, then evacuate and backfill with an inert gas three times.[12]
-
Add the remaining degassed solvent to the Schlenk flask via syringe.
-
Transfer the pre-catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for an optimized Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination with Electron-Deficient Amines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the palladium-catalyzed cross-coupling of electron-deficient amines. The reduced nucleophilicity and lower pKa of these amines present unique hurdles that often lead to low yields, sluggish reactions, or complete reaction failure. This document provides in-depth, causality-driven troubleshooting advice in a direct question-and-answer format to help you overcome these specific issues.
The Core Challenge: Why Are Electron-Deficient Amines Difficult?
Electron-deficient amines, such as nitroanilines or anilines bearing other electron-withdrawing groups, are challenging substrates for several key reasons:
-
Low Nucleophilicity: The electron-withdrawing groups reduce the electron density on the nitrogen atom, making it a weaker nucleophile. This can slow down the crucial step of amine coordination to the palladium center and subsequent deprotonation.
-
Lower pKa: These amines are more acidic. While this might suggest that deprotonation is easier, the choice of base becomes a delicate balance. A base that is too strong can lead to side reactions and decomposition of sensitive substrates, while a base that is too weak may not be effective in generating the palladium-amido complex necessary for the final bond formation.[1][2]
-
Catalyst Inhibition: Some electron-deficient heteroaromatic amines can act as ligands themselves, coordinating too strongly to the palladium center and inhibiting catalytic turnover.[3]
This guide will address these core issues through a series of frequently asked questions.
Troubleshooting Guide & FAQs
Q1: My reaction shows little to no conversion. What are the most critical factors to investigate first?
Low or no conversion is the most common failure mode and typically points to a problem with one of the three core components of the catalytic cycle: the catalyst/ligand system, the base, or the reaction conditions.
Answer:
When faced with a stalled reaction, a systematic approach is crucial. The primary suspects are the activity of the catalytic species and the effectiveness of the base.
-
Catalyst and Ligand Choice: This is the single most important factor for success with challenging amines.[3][4] First-generation ligands are often ineffective. You must use sterically hindered, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which accelerates both the initial oxidative addition of the aryl halide and the final, often rate-limiting, reductive elimination step to form the C-N bond.[5]
-
Actionable Advice: Switch to a modern, bulky biarylphosphine ligand. See Table 1 for specific recommendations. Using a pre-formed palladium "precatalyst" (e.g., XPhos Pd G3) is highly recommended over generating the catalyst in situ from sources like Pd(OAc)₂, as it provides a more reliable and reproducible formation of the active catalytic species.[6][7]
-
-
Base Strength and Solubility: The base's role is to deprotonate the amine once it has coordinated to the palladium center.[8] For weakly nucleophilic amines, this step can be difficult.
-
Actionable Advice: Start with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[1] However, be aware that its poor solubility can be an issue. Ensure vigorous stirring to maximize its contact with the reaction medium. If substrate sensitivity is a concern, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, though these may require higher temperatures.[1]
-
-
Temperature: Many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to achieve reasonable rates, especially with less reactive aryl chlorides.[6]
-
Actionable Advice: If your reaction is running at room temperature or a low temperature, incrementally increase the heat. Ensure your solvent choice is compatible with the target temperature (see Q5).
-
Q2: How do I select the optimal ligand for my specific electron-deficient amine?
The "one-size-fits-all" approach does not work for ligands in Buchwald-Hartwig aminations. The ligand's architecture dictates the catalyst's reactivity and stability.
Answer:
The key is to choose a ligand that is both sterically bulky and electron-rich .
-
Steric Bulk: Bulky substituents (like t-butyl or cyclohexyl groups) on the phosphine create a sterically demanding environment around the palladium center. This favors the formation of a highly reactive 14-electron, monoligated palladium complex, which is essential for efficient catalysis.[5][9]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium atom. This facilitates the oxidative addition of the aryl halide and promotes the final C-N bond-forming reductive elimination.[10]
Table 1: Recommended Ligand/Catalyst Systems for Electron-Deficient Amines
| Ligand/Precatalyst | Key Features & Typical Applications |
| XPhos / XPhos Pd G3/G4 | Highly general and robust ligand for a wide range of amines, including electron-deficient anilines and heteroaryl amines.[3] Good for coupling aryl chlorides. |
| RuPhos / RuPhos Pd G3/G4 | Excellent for coupling secondary amines and particularly effective for substrates prone to β-hydride elimination.[11] |
| BrettPhos / BrettPhos Pd G3 | Designed for the selective monoarylation of primary amines and effective for coupling substrates with base-sensitive functional groups.[12] |
| Josiphos-type Ligands | Bidentate ferrocene-based ligands that can be effective for challenging substrates, including the direct coupling of ammonia.[5] |
Actionable Advice: Start your optimization with an XPhos-based palladacycle precatalyst (G3 or G4). These are often highly effective and are designed for air and moisture stability, simplifying reaction setup.
Q3: My starting materials or product are decomposing. What is the likely cause and how can I fix it?
Decomposition is often a result of reaction conditions that are too harsh for the functional groups present in your molecules. The primary culprits are typically the base and the temperature.
Answer:
-
Base-Induced Degradation: Strong alkoxide bases like NaOtBu can be aggressive towards sensitive functional groups (e.g., esters, enolizable ketones).[1][13]
-
Actionable Advice: Switch to a milder base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives for base-sensitive substrates.[14] While the reaction may require a slightly higher temperature or longer reaction time to compensate for the weaker base, preserving the integrity of your molecule is paramount. In some cases, a soluble organic base like DBU can be used, especially in combination with a salt additive like NaTFA.[13][15]
-
-
Thermal Degradation: High reaction temperatures held for extended periods can lead to decomposition.
-
Actionable Advice: First, ensure you are using a highly active catalyst system (see Q2) that can operate efficiently at lower temperatures. Try running the reaction at 60-80 °C instead of >100 °C. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-exposure to heat.
-
Q4: I am observing a significant amount of hydrodehalogenation (replacement of the halide with -H). How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction that competes directly with the desired C-N coupling. It arises from a pathway involving β-hydride elimination from the palladium-amido intermediate.[5]
Answer:
This side reaction is favored when the final reductive elimination step is slow, giving the β-hydride elimination pathway more time to occur. This is particularly problematic with electron-deficient amines.
-
Accelerate Reductive Elimination: The most effective strategy is to use a ligand that promotes rapid reductive elimination.
-
Actionable Advice: This again points to the use of bulky, electron-rich biarylphosphine ligands (see Table 1 ). The steric hindrance provided by these ligands can disfavor the geometry required for β-hydride elimination while accelerating the desired C-N bond formation.[5]
-
-
Choice of Base and Amine Stoichiometry: The nature of the base and the concentration of the amine can influence the relative rates of the competing pathways.
-
Actionable Advice: Ensure you are not using a large excess of the amine, as this can sometimes lead to the formation of catalytically inactive palladium bis(amine) complexes.[3] Using a slightly weaker base might sometimes help, but the primary solution lies in the choice of ligand.
-
Q5: Which solvent should I use, and are there any I must avoid?
Solvent choice impacts the solubility of reagents and the stability and activity of the catalyst.
Answer:
Aprotic, non-polar or weakly polar solvents are generally preferred.
-
Recommended Solvents: Toluene and 1,4-dioxane are the most commonly used and are often excellent choices.[16][17] Ethereal solvents like THF or 2-MeTHF can also be effective.[1]
-
Solvents to Avoid: Chlorinated solvents (e.g., DCM, chloroform), acetonitrile, and pyridine can coordinate to the palladium center and inhibit the catalyst.[1] DMF can be used in some cases but can also lead to side reactions at high temperatures.
Table 2: Base and Solvent Selection Guide
| Base | pKaH | Common Solvents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Very common and effective; can be too harsh for sensitive functional groups.[1][2] |
| LHMDS | ~26 | Toluene, THF | Strong base, often used with primary amines.[12] |
| K₃PO₄ | ~12.3 | Toluene, Dioxane | Good milder alternative for base-sensitive substrates.[1] |
| Cs₂CO₃ | ~10.3 | Toluene, Dioxane | Another excellent weak base for sensitive functional groups.[14] |
Visualizing the Process
A clear understanding of the catalytic cycle and a logical troubleshooting workflow are essential for success.
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Catalyst Poisoning in Reactions with 4-Fluoro-5-iodopyridin-2-amine
Welcome to the technical support resource for scientists and researchers utilizing 4-Fluoro-5-iodopyridin-2-amine in catalytic reactions. This guide is designed to provide expert insights and actionable troubleshooting strategies to overcome a critical challenge inherent to this substrate: catalyst poisoning. The unique structure of this compound, containing both a pyridine nitrogen and an iodo substituent, presents a dual threat to the stability and activity of common transition metal catalysts, particularly palladium-based systems.
This document moves beyond generic advice, offering a detailed analysis of the poisoning mechanisms at play and providing structured, field-proven protocols to diagnose, mitigate, and resolve these issues. Our goal is to empower you to achieve robust, reproducible, and high-yielding results in your synthetic endeavors.
Frequently Asked Questions (FAQs): Rapid Troubleshooting
Here, we address the most common initial challenges encountered when using this compound in cross-coupling reactions.
Q1: My Suzuki/Sonogashira/Heck reaction with this compound is sluggish or has completely stalled. What's the most likely cause?
A1: A stalled reaction is a classic symptom of catalyst deactivation.[1] Given the substrate, you are likely facing a dual-mode catalyst poisoning scenario. The pyridine nitrogen's lone pair can strongly coordinate to the palladium center, while the iodide can form stable, inactive palladium complexes.[2][3] This combination effectively removes active catalyst from your reaction cycle.
Q2: I'm observing a significant amount of palladium black precipitation early in the reaction. Is this normal?
A2: While the formation of some palladium black is common in many successful cross-coupling reactions, rapid and extensive precipitation is a strong indicator of catalyst instability and deactivation.[4][5] This agglomeration of palladium nanoparticles drastically reduces the available surface area for catalysis and is often exacerbated by poisoning effects that disrupt the ligand's ability to stabilize the catalytic species.[4]
Q3: My reaction works with the bromo-analogue, but not with this compound. Why would the iodo compound be more problematic?
A3: While the Carbon-Iodine bond is typically more reactive in oxidative addition, the iodide ion (I⁻) released during the catalytic cycle is a softer, more strongly coordinating ligand for soft metals like palladium compared to bromide (Br⁻).[2] This can lead to the formation of inactive bridged µ-iodo palladium dimers, effectively shutting down the catalytic cycle.[2] This issue is particularly notorious in certain reactions like Buchwald-Hartwig aminations.[2]
Q4: Can the 2-amino group also contribute to catalyst poisoning?
A4: Yes, the 2-amino group, like the pyridine nitrogen, possesses lone pair electrons that can coordinate to the metal center. This can lead to the formation of stable chelate complexes, which may be less catalytically active. The proximity of the amino group to the pyridine nitrogen can enhance this chelating effect, further sequestering the catalyst.
Q5: What are the immediate first steps to troubleshoot a failed reaction?
A5: Before undertaking a complex re-optimization, perform these initial checks:
-
Verify Inert Atmosphere: Ensure rigorous exclusion of oxygen, as it can degrade both the Pd(0) catalyst and phosphine ligands.[6]
-
Check Reagent Purity: Use fresh, high-purity solvents and bases. Ensure your this compound and coupling partner are pure and free from potential sulfur or other coordinating impurities.[4]
-
Confirm Catalyst/Ligand Integrity: Use fresh catalyst and ensure phosphine ligands have not been oxidized during storage.[6]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Pyridine-Nitrogen Poisoning
The lone pair on the pyridine nitrogen is a potent Lewis base, readily coordinating to the electron-deficient palladium center. This can lead to off-cycle, inactive complexes, preventing the catalyst from participating in the desired reaction.[3]
// Nodes Active_Catalyst [label="Active Pd(0)L_n Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Poisoned_Complex [label="Inactive [Pd(Pyridine)L_m] Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalytic_Cycle [label="Desired Catalytic Cycle\n(e.g., Suzuki, Sonogashira)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Active_Catalyst -> Catalytic_Cycle [label=" Enters Cycle"]; Substrate -> Catalytic_Cycle [label=" Reactant"]; Active_Catalyst -> Poisoned_Complex [label="Coordination\n(Poisoning)", color="#EA4335", style=dashed]; Substrate -> Poisoned_Complex [label=" Pyridine Moiety"]; Poisoned_Complex -> Active_Catalyst [label="Reversible\n(Slow)", style=dotted]; } dot Caption: Pyridine nitrogen coordination sequesters the active catalyst.
-
Ligand Modification (The Primary Solution): The most effective strategy is to use ligands that can compete with the pyridine coordination.
-
Increase Steric Bulk: Switch from less bulky ligands (e.g., PPh₃) to bulky, electron-rich phosphine ligands like tBu₃P, or bi-dentate ligands with a large bite angle like Xantphos.[5] The steric hindrance around the metal center can disfavor the coordination of the pyridine substrate.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, SIMes) form very strong bonds with palladium and are often more resistant to displacement by coordinating substrates.[7] They are an excellent choice for challenging substrates.
-
-
Increase Catalyst Loading: While not ideal from a cost or sustainability perspective, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for the portion of the catalyst that becomes poisoned.[1] This should be considered a workaround rather than a primary solution.
-
Temperature Optimization: Carefully adjust the reaction temperature. Higher temperatures can sometimes favor the dissociation of the poisoning pyridine from the metal center, freeing up the active catalyst. However, excessive heat can also lead to catalyst decomposition.[6]
| Ligand Type | Example(s) | Mechanism of Action | Suitability for Pyridine Substrates |
| Simple Monodentate | PPh₃ | Weakly coordinating, easily displaced. | Poor; often leads to poisoning. |
| Bulky Monodentate | P(tBu)₃, XPhos | Steric shielding of the metal center. | Good; prevents substrate coordination. |
| Bidentate (Wide Bite Angle) | Xantphos, DPEphos | Forms stable chelate, steric hindrance. | Excellent; less prone to deactivation.[5] |
| N-Heterocyclic Carbene (NHC) | IPr, SIMes | Strong σ-donor, robust Pd-C bond. | Excellent; highly resistant to poisoning. |
Guide 2: Overcoming Iodide-Induced Catalyst Deactivation
Even after oxidative addition, the resulting iodide ligand on the palladium(II) intermediate can be problematic. Its strong coordination can inhibit subsequent steps like transmetalation or reductive elimination.
// Nodes
Pd_II_Intermediate [label="[Ar-Pd(II)-I]L_n\n(Active Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Inactive_Dimer [label="Inactive Bridged Dimer\n{[L_nPd(Ar)]-(
μ
-I)}_2", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Transmetalation [label="Transmetalation\n(Next Step in Cycle)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd_II_Intermediate -> Transmetalation [label=" Proceeds to Product"]; Pd_II_Intermediate -> Inactive_Dimer [label="Dimerization\n(Deactivation)", color="#EA4335", style=dashed, constraint=false]; } dot Caption: Iodide-bridged dimer formation halts the catalytic cycle.
-
Use of Additives (Scavengers): Certain additives can coordinate to the iodide, preventing it from poisoning the catalyst.
-
Silver Salts (e.g., Ag₃PO₄, Ag₂CO₃): Silver ions can precipitate iodide as silver iodide (AgI), effectively removing it from the reaction medium. This strategy must be used with caution as silver can also have its own catalytic effects.
-
Thallium Salts: Thallium salts have also been used but are highly toxic and should be avoided if possible.
-
-
Ligand Choice: As with pyridine poisoning, the right ligand is crucial.
-
Chelating Ligands: Bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) form very stable complexes that are less susceptible to forming inactive dimers.[5]
-
Electron-Rich Ligands: Ligands that increase the electron density on the palladium center can promote the reductive elimination step, which is often the rate-limiting step and can be inhibited by strongly bound halides.[8]
-
-
Consider Copper-Free Sonogashira Conditions: In Sonogashira couplings, iodide poisoning can be particularly severe. Copper-free protocols often rely on specific ligand/base combinations that are more tolerant of iodide.[9][10]
Guide 3: Advanced Strategy - The Use of Scavenger Resins
For particularly challenging cases or for ensuring very low residual palladium levels in the final product, scavenger resins can be employed either during the reaction or in the workup.
// Nodes Reaction_Mixture [label="Reaction Mixture\n(Product + Poisoned Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Scavenger [label="Add Scavenger Resin\n(e.g., Si-Thiol, MP-TMT)", fillcolor="#FBBC05", fontcolor="#202124"]; Stir [label="Stir at RT\n(4-16 h)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Filtration [label="Filtration", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Purified_Product [label="Purified Product\n(in solution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bound_Catalyst [label="Resin-Bound Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reaction_Mixture -> Add_Scavenger; Add_Scavenger -> Stir; Stir -> Filtration; Filtration -> Purified_Product [label=" Filtrate"]; Filtration -> Bound_Catalyst [label=" Solid"]; } dot Caption: Post-reaction purification workflow using scavenger resins.
This protocol is adapted from standard procedures for metal scavenging.[11][12]
-
Reaction Completion: Once the reaction is deemed complete (or has stalled), cool the mixture to room temperature.
-
Resin Selection: Choose a scavenger resin appropriate for palladium. Thiol-functionalized silica (ISOLUTE® Si-Thiol) or macroporous triaminotriazine (MP-TMT) are excellent choices.[12]
-
Addition: Add 3-5 equivalents of the scavenger resin to the reaction mixture relative to the initial amount of catalyst used.
-
Stirring: Stir the resulting slurry for 4-16 hours at room temperature. The optimal time may need to be determined empirically.
-
Filtration: Remove the resin by simple filtration, washing the resin with a small amount of the reaction solvent.
-
Workup: The filtrate, now containing the purified product with significantly reduced palladium content, can be carried forward to standard workup and purification procedures (e.g., extraction, chromatography).
This comprehensive guide provides a framework for understanding and systematically addressing the catalyst poisoning challenges posed by this compound. By understanding the underlying mechanisms and applying these targeted troubleshooting strategies, researchers can significantly improve the success rate of their catalytic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 8. Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. Metal Scavengers [sigmaaldrich.com]
- 12. biotage.com [biotage.com]
Technical Support Center: Navigating Solubility Challenges with 4-Fluoro-5-iodopyridin-2-amine Derivatives
Introduction
4-Fluoro-5-iodopyridin-2-amine is a versatile building block in modern medicinal chemistry, prized for its utility in introducing a substituted aminopyridine moiety, often through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] However, the very features that make it synthetically attractive—a rigid aromatic core, a halogen-heavy structure, and the potential for strong intermolecular interactions—frequently lead to significant solubility challenges in its downstream products.
This guide is designed to serve as a first-line technical resource for researchers encountering these issues. We will move from foundational concepts to practical, step-by-step troubleshooting protocols, explaining not just what to do, but why each step is a logical choice for improving the solubility of your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this compound reaction products.
Q1: My reaction product, derived from a Suzuki coupling, is precipitating directly from the reaction mixture. What is the likely cause?
A1: This is a classic case of a product having lower solubility in the reaction solvent system than the starting materials. Palladium-catalyzed cross-couplings often use apolar or moderately polar solvents like toluene, dioxane, or THF.[2][3] As the reaction progresses, the concentration of your larger, likely more planar, and more crystalline product increases until it exceeds its solubility limit and crashes out. While this can sometimes be advantageous for purification (a "telescoped" crystallization), it can also halt the reaction by passivating the catalyst.
Q2: How does the aminopyridine functional group influence the solubility of my final compound?
A2: The 2-amino group on the pyridine ring is a critical handle for manipulating solubility. Pyridine and its derivatives are weakly basic.[4] The lone pair on the ring nitrogen can be protonated under acidic conditions. This forms a pyridinium salt, which is ionic and typically demonstrates significantly enhanced aqueous solubility.[5][6] Therefore, adjusting the pH during aqueous workup is one of the most powerful tools at your disposal.
Q3: I performed a Buchwald-Hartwig amination and my product is now an intractable "oil" or gum after workup. How can I solidify it?
A3: "Oiling out" is a common problem when a compound's melting point is lower than the temperature of the solution from which it is trying to crystallize, or when impurities are depressing the melting point.[7] The first step is to attempt trituration. This involves adding a poor solvent in which your product is insoluble (but the impurities hopefully are) and vigorously stirring or scratching the flask. This mechanical energy can induce crystallization. Common trituration solvents include hexanes, diethyl ether, or pentane. If this fails, it may indicate the need for chromatographic purification to remove the impurities that are preventing crystallization.
Q4: What are the best starting solvents for dissolving my purified, solid product for biological assays?
A4: For most complex, heterocyclic molecules intended for biological screening, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions.[8][9] From this DMSO stock, you can perform serial dilutions into your aqueous assay buffer. It is critical to keep the final concentration of DMSO low (generally <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[9] If DMSO is not compatible with your assay, other high-polarity aprotic solvents like N,N-Dimethylformamide (DMF) can be considered.
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving persistent solubility problems encountered during the reaction, workup, and purification phases.
Issue 1: Poor Solubility During the Reaction
Your reaction is sluggish, stalls, or becomes a heterogeneous slurry, indicating that the product (or even a starting material) is not staying in solution.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Reaction Monitoring for 4-Fluoro-5-iodopyridin-2-amine Couplings
Welcome to the Technical Support Center for monitoring coupling reactions involving 4-Fluoro-5-iodopyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to effectively monitor your reactions, ensuring robust and reproducible outcomes.
Introduction: The Critical Role of Reaction Monitoring
This compound is a key building block in medicinal chemistry, valued for its utility in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The success of these couplings hinges on careful reaction optimization and monitoring. Without diligent tracking, issues like incomplete conversion, side product formation, and catalyst degradation can lead to low yields and difficult purification.
This guide will walk you through the most common techniques for monitoring these reactions—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—and provide solutions to frequently encountered problems.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best suited for monitoring the progress of my coupling reaction?
The optimal technique depends on the specific characteristics of your substrates and products.
-
HPLC (High-Performance Liquid Chromatography): Often the first choice for routine monitoring. It is excellent for quantifying the consumption of starting materials and the formation of the product over time, provided all components are UV-active and soluble in the mobile phase.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A powerful tool for unambiguous identification of reactants, products, and byproducts.[1] It is particularly useful when dealing with complex reaction mixtures or when trying to identify unknown impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable compounds.[2][3] Given the nature of many coupling products, this is less commonly the primary monitoring tool but can be useful for detecting volatile side products.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis without the need for extensive calibration curves if an internal standard is used.[4][5] ¹H and ¹⁹F NMR can be particularly informative for reactions involving fluorinated pyridines.[5]
Q2: My HPLC analysis shows multiple unexpected peaks. What could they be?
Unexpected peaks in your chromatogram often indicate the formation of side products. Common side products in palladium-catalyzed couplings include:
-
Homocoupling products: Resulting from the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide. This can be caused by the presence of oxygen, which can interfere with the catalytic cycle.[6]
-
Protodeboronation product: The boronic acid is replaced by a hydrogen atom, which can be caused by excess water or harsh basic conditions.[6][7]
-
Dehalogenation product: The iodo-group on the pyridine is replaced by a hydrogen atom.
-
Degradation products: Of either the starting materials, product, or catalyst ligand under the reaction conditions.
Troubleshooting Workflow for Unexpected Peaks:
Caption: Troubleshooting workflow for identifying and mitigating side product formation.
Q3: The reaction appears to have stalled, with significant starting material remaining. What are the common causes?
An incomplete reaction can be frustrating. Here are several potential culprits and how to address them:
-
Catalyst Inactivity: The palladium catalyst may have degraded. This can be due to exposure to air, impurities in the reagents, or excessively high temperatures.[6]
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[6] Use freshly opened or properly stored catalyst and high-purity, degassed solvents. Consider screening alternative, more robust catalyst systems, such as those with bulky, electron-rich phosphine ligands.[7]
-
-
Poor Reagent Solubility: If your reagents, particularly the base, are not sufficiently soluble in the reaction solvent, the reaction kinetics can be significantly slowed.[6][7]
-
Solution: Observe the reaction mixture for undissolved solids. You may need to screen different solvents or solvent mixtures to improve solubility.[8]
-
-
Inappropriate Base: The choice and strength of the base are critical for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions.[7]
-
Boronic Acid Instability (Suzuki Couplings): Boronic acids can be prone to decomposition, especially at elevated temperatures or in the presence of water.[7]
-
Solution: Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters.[7] Ensure your reagents and solvents are as anhydrous as possible.
-
Q4: I'm having trouble developing an HPLC method to resolve the starting material and product. Any tips?
Method development for HPLC can be challenging, especially if the starting material and product have similar polarities.
| Parameter | Recommendation | Rationale |
| Column | Start with a C18 column. If co-elution occurs, try a phenyl-hexyl or a polar-embedded column. | C18 is a good general-purpose column. Phenyl-hexyl columns offer different selectivity for aromatic compounds. Polar-embedded columns can provide better retention and selectivity for polar compounds. |
| Mobile Phase | A typical starting point is a gradient of acetonitrile or methanol in water with 0.1% formic acid or trifluoroacetic acid. | The acid helps to protonate basic sites (like the pyridine nitrogen), leading to sharper peaks and more reproducible retention times. |
| Gradient | Begin with a broad gradient (e.g., 5% to 95% organic over 10-15 minutes) to determine the approximate retention times. Then, optimize the gradient slope around the elution time of your compounds of interest. | A shallow gradient in the region where your compounds elute will provide better resolution. |
| Flow Rate | A standard flow rate is 1 mL/min for a 4.6 mm ID column. | This can be adjusted to optimize run time and resolution. |
| Detection | Use a diode array detector (DAD) to monitor multiple wavelengths. | This can help to distinguish between compounds with different UV chromophores. |
Step-by-Step HPLC Method Development Protocol:
-
Solubility Test: Ensure your sample is fully dissolved in the initial mobile phase composition to avoid peak distortion.
-
Scouting Gradient: Run a fast, broad gradient to get a general idea of the elution profile.
-
Optimize Organic Modifier: Try both acetonitrile and methanol. Acetonitrile often provides sharper peaks, but methanol can offer different selectivity.
-
Fine-tune Gradient: Once you have a reasonable separation, create a shallower gradient around the elution times of your key components to maximize resolution.
-
Adjust Additives: If peak shape is poor, especially for the amine, ensure you have an acidic additive in the mobile phase.
Q5: Can I use ¹⁹F NMR to monitor the reaction of this compound?
Yes, ¹⁹F NMR is an excellent and highly sensitive technique for monitoring reactions involving fluorinated compounds.[5]
-
Advantages:
-
The ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity.
-
The chemical shift range of ¹⁹F is very large, which often results in a clean spectrum with well-resolved signals, even in complex mixtures.
-
You can directly monitor the disappearance of the signal corresponding to the fluorine on the starting material and the appearance of a new signal for the fluorine on the product.
-
-
Experimental Protocol for ¹⁹F NMR Monitoring:
-
Take an initial ¹⁹F NMR spectrum of your starting material in a deuterated solvent to establish its chemical shift.
-
Set up the reaction as planned. At specified time points (e.g., 1h, 2h, 4h, overnight), carefully quench a small aliquot of the reaction mixture.
-
Prepare the aliquot for NMR analysis. This may involve a mini-workup, such as diluting with a suitable solvent and filtering through a small plug of silica to remove palladium residues.
-
Acquire a ¹⁹F NMR spectrum of the aliquot.
-
By integrating the signals for the starting material and product, you can determine the reaction conversion over time.[5]
-
Troubleshooting Guide
Problem 1: No Product Formation Detected
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Run a control reaction with a known, reliable substrate pair. | Use a fresh batch of palladium catalyst and ligand. Ensure rigorous inert atmosphere techniques. |
| Incorrect Reagents | Verify the identity and purity of all starting materials by NMR or MS. | Purchase new, high-purity reagents. |
| Reaction Temperature Too Low | Review literature for similar couplings to determine the optimal temperature range. | Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for decomposition. |
| Fundamental Incompatibility | Consult literature for precedents of the specific coupling type. | Re-evaluate the synthetic route. Consider a different coupling strategy (e.g., if Suzuki fails, try a Stille or Negishi coupling). |
Problem 2: Low Yield and/or Difficult Purification
| Possible Cause | Diagnostic Check | Recommended Solution |
| Side Reactions Dominating | Use LC-MS to identify the major byproducts. | Address the specific side reaction as outlined in the FAQ section (e.g., degassing for homocoupling, anhydrous conditions for protodeboronation). |
| Product Degradation | Monitor the reaction profile over time. Does the product concentration peak and then decrease? | Lower the reaction temperature or shorten the reaction time. Screen for a milder base. |
| Poor Mass Balance | Analyze the crude reaction mixture by quantitative NMR (qNMR). | The product may be lost during workup or purification (e.g., adsorbing irreversibly to silica gel). Consider a different workup procedure or purification method (e.g., crystallization, reverse-phase chromatography). |
| Reagent Stoichiometry | Re-check calculations and accurately weigh all reagents. | Ensure the limiting reagent is correctly identified. An excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common in Suzuki couplings.[6] |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Diagnostic Check | Recommended Solution |
| Variability in Reagent Quality | Test different batches of reagents, especially the catalyst, ligand, and base. | Source reagents from a reliable supplier. For sensitive reactions, it may be necessary to purify solvents and reagents before use. |
| Atmospheric Contamination | Are you using consistent inert atmosphere techniques? | Use a glovebox for setting up reactions if possible. Ensure proper degassing of solvents. |
| Stirring Inefficiency | Is the reaction mixture a heterogeneous slurry? | Use a larger stir bar and/or a mechanical stirrer to ensure efficient mixing, especially for reactions with poor reagent solubility. |
Decision Tree for Troubleshooting a Failed Coupling Reaction:
References
- 1. Troubleshooting in lcms | PPT [slideshare.net]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. osha.gov [osha.gov]
- 4. A novel approach to study catalytic reactions via electrophoretic NMR on the example of Pd/NHC-catalyzed Mizoroki-Heck cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 4-Fluoro-5-iodopyridin-2-amine
For correspondence: --INVALID-LINK--
Abstract
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-fluoro-5-iodopyridin-2-amine, a key building block in contemporary medicinal chemistry. We will dissect the characteristic chemical shifts and coupling constants, explaining the underlying principles of substituent effects. A comparative analysis with structurally related analogs, 2-amino-4-fluoropyridine and 2-amino-5-iodopyridine, is presented to highlight the distinct spectral signatures imparted by the fluorine and iodine atoms. Detailed, field-tested protocols for sample preparation and data acquisition are included to ensure spectral fidelity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation.
Introduction: The Structural Significance of this compound
Substituted pyridines are privileged scaffolds in drug discovery, valued for their ability to engage in a wide range of biological interactions. The specific compound, this compound, combines several features of high interest: an amino group for hydrogen bonding and further functionalization, a fluorine atom to modulate metabolic stability and binding affinity, and an iodine atom that serves as a versatile handle for cross-coupling reactions.
Given this trifecta of functionality, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing precise information about the molecular framework through chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities. This guide will elucidate the key NMR features that define the structure of this compound.
Foundational Principles: Interpreting Substituent Effects in the Pyridine Ring
The electronic environment of the pyridine ring is significantly perturbed by its substituents. Understanding these effects is crucial for accurate spectral assignment.
-
Amino Group (-NH₂): As a strong electron-donating group (EDG) through resonance, the amino group at the C2 position increases electron density, particularly at the ortho (C3) and para (C5) positions. This results in an upfield (lower δ) shift for the attached protons and carbons. The amine protons themselves are labile and their chemical shift is highly dependent on solvent, concentration, and temperature.[1][2][3][4] In aprotic solvents like DMSO-d₆, hydrogen bonding is minimized, leading to sharper signals compared to protic solvents where rapid exchange with deuterium can broaden or eliminate the signal.[5]
-
Fluorine (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which deshields nearby nuclei and shifts their signals downfield (higher δ). Conversely, it has an electron-donating resonance effect (+R). More importantly for NMR, the ¹⁹F nucleus (spin I=½, 100% natural abundance) couples with neighboring ¹H and ¹³C nuclei, providing invaluable structural information through characteristic nJ(H,F) and nJ(C,F) coupling constants.[6][7][8]
-
Iodine (-I): Iodine is the least electronegative halogen but possesses a significant "heavy atom effect." This effect, arising from spin-orbit coupling, induces a strong shielding (upfield shift) on the directly attached carbon (the ipso-carbon).[9][10] This large upfield shift for C5 is a key diagnostic feature. Its influence on proton shifts is less pronounced and is primarily a weak deactivating inductive effect.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound displays two aromatic proton signals and one broad amine proton signal. The assignments are based on the interplay of the substituent effects described above.
Table 1: ¹H NMR Data for this compound (DMSO-d₆, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-3 | ~6.5 - 6.7 | Doublet (d) | ⁴J(H,F) ≈ 4-5 Hz | Upfield due to ortho-NH₂. Shows long-range coupling to fluorine. |
| H-6 | ~7.8 - 8.0 | Singlet (s) or narrow doublet | ⁵J(H,F) ≈ 1-2 Hz | Downfield due to proximity to the ring nitrogen. Coupling to fluorine is minimal. |
| NH₂ | ~6.0 - 6.5 | Broad Singlet (br s) | - | Labile protons, chemical shift is solvent and concentration dependent. |
-
H-3 Assignment: This proton is at the most upfield position in the aromatic region. This is due to the strong electron-donating effect of the adjacent amino group at C2. The signal appears as a doublet due to a four-bond coupling to the fluorine atom (⁴J(H3,F4)).
-
H-6 Assignment: This proton is significantly downfield, a characteristic feature of protons alpha to the pyridine nitrogen.[11][12] It typically appears as a singlet or a very narrowly split doublet because the five-bond coupling to fluorine (⁵J(H6,F4)) is often very small or unresolved.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum is highly informative, with each carbon signal split into a doublet by the fluorine atom, showcasing the power of C-F coupling constants for definitive assignments.
Table 2: ¹³C NMR Data for this compound (DMSO-d₆, 101 MHz)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| C-2 | ~158-160 | Doublet (d) | ⁴J(C,F) ≈ 3-5 Hz | Downfield shift due to attached amino group. |
| C-3 | ~108-110 | Doublet (d) | ³J(C,F) ≈ 4-6 Hz | Upfield shift due to ortho-NH₂. |
| C-4 | ~153-155 | Doublet (d) | ¹J(C,F) ≈ 240-260 Hz | Large one-bond C-F coupling is unmistakable. |
| C-5 | ~75-80 | Doublet (d) | ²J(C,F) ≈ 30-35 Hz | Strong upfield shift due to the "heavy atom effect" of iodine.[9][10] |
| C-6 | ~148-150 | Doublet (d) | ³J(C,F) ≈ 15-20 Hz | Downfield shift due to proximity to ring nitrogen. |
-
C-4 and C-5 Identification: The two most diagnostic signals are C-4 and C-5. C-4 is identified by its massive one-bond coupling constant (¹J(C,F)), typically in the range of 240-260 Hz.[6] C-5 is immediately identifiable by its extreme upfield shift (to ~75-80 ppm) caused by the directly attached iodine atom.[13][14]
-
C-F Coupling Pattern: The magnitude of the nJ(C,F) coupling constants typically follows the trend ¹J > ²J ≈ ³J > ⁴J, which aids in assigning the remaining carbons.[8][15]
mol [label=<
>];
// Labels for atoms N1_label [pos="2.2,0.6!", label="N1"]; C2_label [pos="2.9,1.8!", label="C2"]; C3_label [pos="2.1,3.0!", label="H3"]; C4_label [pos="0.6,3.0!", label="C4"]; C5_label [pos="-0.2,1.8!", label="C5"]; C6_label [pos="0.6,0.6!", label="H6"]; F_label [pos="0.0,4.2!", label="F"]; I_label [pos="-1.8,1.8!", label="I"]; NH2_label [pos="4.2,1.8!", label="NH₂"];
// Coupling edges edge [style=dashed, color="#EA4335", constraint=false]; C3_label -> F_label [label=" ⁴J(H,F) ~4-5 Hz"]; C6_label -> F_label [label=" ⁵J(H,F) ~1-2 Hz"]; } }
Caption: Key ¹H-¹⁹F coupling interactions in this compound.
Comparative Analysis: Dissecting the Roles of Fluorine and Iodine
To fully appreciate the spectral characteristics of the title compound, it is instructive to compare it with analogs lacking either the fluorine or the iodine substituent.
Table 3: Comparative ¹H and ¹³C NMR Data of Substituted 2-Aminopyridines (DMSO-d₆)
| Compound | H-3 (ppm) | H-6 (ppm) | C-4 (ppm) | C-5 (ppm) |
| 4-Fluoro-5-iodo-2-aminopyridine | ~6.6 (d) | ~7.9 (s) | ~154 (d, ¹J ≈ 250 Hz) | ~77 (d, ²J ≈ 33 Hz) |
| 2-Amino-4-fluoropyridine [16] | ~6.4 (dd) | ~7.8 (dd) | ~157 (d, ¹J ≈ 250 Hz) | ~105 (dd) |
| 2-Amino-5-iodopyridine [17][18] | ~6.5 (d) | ~8.2 (d) | ~140 (s) | ~75 (s) |
-
Effect of Iodine: Comparing the title compound to 2-amino-4-fluoropyridine, the most dramatic effect of adding iodine at C-5 is the ~28 ppm upfield shift of the C-5 signal (from ~105 ppm to ~77 ppm). This confirms the powerful shielding effect of iodine.
-
Effect of Fluorine: Comparing the title compound to 2-amino-5-iodopyridine, the introduction of fluorine at C-4 causes a significant downfield shift of the C-4 signal (from ~140 ppm to ~154 ppm) due to induction. Crucially, it introduces C-F coupling on all carbons, providing an extra layer of certainty for assignments. The large ¹J(C,F) is the most obvious indicator of the fluorine's position.
Experimental Protocols: A Self-Validating System
Adherence to standardized protocols is essential for obtaining high-quality, reproducible NMR data.[19][20][21]
Sample Preparation
-
Mass Determination: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[21] The higher concentration for ¹³C NMR is necessary to compensate for the lower natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.[19]
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D). DMSO-d₆ is an excellent choice for this compound as it readily dissolves the amine and preserves the -NH₂ proton signals as sharp peaks by minimizing hydrogen-deuterium exchange rates.[5]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[19] Gently vortex or sonicate the vial to ensure complete dissolution. A homogenous solution is critical for achieving good magnetic field homogeneity (shimming).
-
Transfer and Filtration: Using a Pasteur pipette plugged with a small amount of cotton or glass wool, transfer the solution into a clean, high-quality 5 mm NMR tube. This filtration step removes any particulate matter that could degrade spectral resolution.[21]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
NMR Data Acquisition
-
Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Software: TopSpin 3.x (or equivalent).
¹H NMR Acquisition Parameters:
-
Locking and Shimming: Insert the sample. Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize magnetic field homogeneity.
-
Experiment Setup: Load a standard proton experiment (e.g., zg30).
-
Acquisition Parameters:
-
Pulse Angle: 30 degrees (to allow for a shorter relaxation delay).
-
Spectral Width (SW): ~16 ppm (centered around 6 ppm).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 8-16 scans.
-
-
Processing: Apply an exponential window function (line broadening, LB = 0.3 Hz), Fourier transform (FT), phase correct, and baseline correct the spectrum.
-
Referencing: Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.
¹³C{¹H} NMR Acquisition Parameters:
-
Experiment Setup: Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Pulse Angle: 30 degrees.
-
Spectral Width (SW): ~240 ppm (centered around 120 ppm).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096 scans (or more, depending on concentration).
-
-
Processing: Apply an exponential window function (LB = 1-2 Hz), Fourier transform, phase correct, and baseline correct.
-
Referencing: Calibrate the spectrum by setting the DMSO-d₆ carbon septet center to 39.52 ppm.
Caption: Standardized workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with information that allows for its complete and unambiguous structural assignment. The key diagnostic features are:
-
¹H NMR: Two distinct aromatic signals, with the upfield proton (H-3) showing a clear doublet structure from coupling to fluorine.
-
¹³C NMR: The unmistakable large one-bond C-F coupling (¹J(C,F)) at C-4 and the dramatic upfield shift of C-5 due to the heavy atom effect of iodine.
By understanding the fundamental principles of substituent effects and following rigorous experimental protocols, researchers can confidently use NMR spectroscopy to verify the structure of this and other complex heterocyclic molecules, ensuring the integrity of their chemical research and development programs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Deshielding of carbon-13 nuclei by attached iodine atoms. Solvent effects on carbon-13 chemical shifts in alkyl iodides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. 2-AMINO-4-FLUOROPYRIDINE(944401-77-8) 1H NMR [m.chemicalbook.com]
- 17. 2-Pyridinamine, 5-iodo- | C5H5IN2 | CID 88579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 19. organomation.com [organomation.com]
- 20. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Senior Application Scientist's Guide to Purity Assessment of 4-Fluoro-5-iodopyridin-2-amine by LC-MS
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development, the quality of each component is paramount. Pharmaceutical intermediates, the foundational building blocks of Active Pharmaceutical Ingredients (APIs), must meet stringent purity specifications to ensure the safety, efficacy, and stability of the final drug product.[1][2] Any impurity, whether a residual starting material, a byproduct of the synthesis, or a degradation product, can have cascading and often detrimental effects.[][4]
This guide focuses on 4-Fluoro-5-iodopyridin-2-amine , a halogenated pyridine derivative increasingly utilized as a key intermediate in the synthesis of novel therapeutic agents. Its unique substitution pattern makes it a valuable synthon, but also presents specific challenges in its synthesis and purification. Consequently, a robust, sensitive, and specific analytical method is not just desirable, but essential for its quality control.
Here, we present an in-depth guide to the purity assessment of this compound, establishing Liquid Chromatography-Mass Spectrometry (LC-MS) as the benchmark technique. We will explore the causality behind methodological choices, provide a detailed experimental workflow, and objectively compare LC-MS with orthogonal analytical techniques, supported by clear data presentation and authoritative references.
Anticipating the Challenge: Potential Impurities in Synthesis
A robust analytical method is built upon a foundational understanding of the chemical process it monitors. The synthesis of this compound likely involves the iodination of a 2-amino-4-fluoropyridine precursor. A plausible route could involve an electrophilic iodination. Based on this, we can anticipate several classes of process-related impurities.
| Impurity Class | Potential Species | Origin | Significance |
| Starting Materials | 2-Amino-4-fluoropyridine | Unreacted precursor | Dilutes product, may have own toxicity profile. |
| Reagents | N-Iodosuccinimide (NIS) or Iodine | Residual iodinating agent | Can be reactive and degrade the final product. |
| Isomeric Byproducts | 2-Amino-4-fluoro-3-iodopyridine | Non-selective iodination | Difficult to separate due to similar properties; may impact downstream reactions. |
| Over-reaction Products | Di-iodinated species | Excessive iodination | Changes stoichiometry and properties of the intermediate. |
| Degradation Products | De-iodinated or de-fluorinated species | Instability under reaction or storage conditions | Can indicate product instability and lead to efficacy loss in the final API. |
This predictive analysis is crucial; it informs the development of a stability-indicating analytical method capable of separating the main component from all potential and actual impurities.
The Gold Standard: Purity Profiling by LC-MS
For complex pharmaceutical intermediates like this compound, LC-MS is the analytical technique of choice.[5][6] It offers an unparalleled combination of high-resolution separation (the "LC" component) and definitive identification and quantification based on mass-to-charge ratio (the "MS" component). This dual capability is what makes it superior to standalone chromatographic or spectroscopic methods for impurity profiling.[7][8]
The Logic of Method Development
The goal is to develop a method that provides sharp, symmetrical peaks for the main compound and separates it from all potential impurities.
-
Column Selection: The analyte is a polar aromatic amine. A reversed-phase C18 column is the workhorse for such small molecules and provides an excellent starting point. Its nonpolar stationary phase will retain the analyte based on its hydrophobicity, allowing for effective separation from more polar or nonpolar impurities using a polar mobile phase.
-
Mobile Phase Selection: A combination of water and a polar organic solvent like acetonitrile or methanol is standard for reversed-phase chromatography. The addition of a small amount of an acid, such as 0.1% formic acid, serves a dual purpose: it protonates the amine group on the pyridine ring, leading to better peak shape and retention consistency, and it facilitates ionization in the mass spectrometer via Electrospray Ionization (ESI).
-
Gradient Elution: It is highly probable that the potential impurities will span a range of polarities. An isocratic elution (constant mobile phase composition) might either take too long to elute late-eluting nonpolar impurities or fail to resolve early-eluting polar ones from the solvent front. A gradient elution, which gradually increases the organic solvent concentration, is therefore the logical choice. It allows for the efficient elution of all components within a reasonable timeframe while maintaining good separation resolution.[9]
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: The presence of the basic amine group makes this compound an ideal candidate for positive-ion Electrospray Ionization (ESI+). This soft ionization technique will readily protonate the molecule to form the pseudomolecular ion [M+H]⁺.[6]
-
Detection: A full scan mode is initially used to get a complete picture of all ions present in the sample. This is crucial for detecting unknown impurities. For targeted quantification of known impurities, a more sensitive mode like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed.[5]
-
Visualizing the Workflow
The entire process, from sample receipt to final purity report, can be visualized as a systematic workflow.
Caption: High-level workflow for LC-MS purity assessment.
Detailed Experimental Protocol: LC-MS
This protocol is a self-validating system, incorporating a system suitability test (SST) to ensure the instrument is performing correctly before sample analysis.
1. Materials and Reagents:
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water (18.2 MΩ·cm)
2. Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent UHPLC system | Provides high pressure tolerance for small particle columns, leading to better resolution and faster run times. |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Small particle size enhances separation efficiency. C18 chemistry is ideal for retaining the moderately polar analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with an acidic modifier to ensure good peak shape for the basic analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase with a matching modifier to ensure a stable baseline. |
| Gradient | 5% B to 95% B over 8 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 2 min | A wide gradient ensures elution of a broad range of potential impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to maintain efficiency. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 2 µL | Small volume to prevent column overloading and peak distortion. |
| MS Detector | Agilent 6545XT AdvanceBio Q-TOF or equivalent | High-resolution mass spectrometry (HRMS) provides accurate mass data for confident impurity identification. |
| Ionization Mode | ESI Positive | The basic amine readily accepts a proton. |
| Scan Range | m/z 100 - 1000 | Covers the mass of the analyte (MW: 238.00) and a wide range of potential impurities and adducts. |
| Capillary Voltage | 3500 V | Standard voltage for stable spray in ESI+. |
| Gas Temp. | 325 °C | Optimizes desolvation of the mobile phase. |
3. Standard and Sample Preparation:
-
Diluent: 50:50 Acetonitrile/Water
-
Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with diluent. This is used for system suitability and identification.
-
Sample Preparation (1 mg/mL): Accurately weigh ~10 mg of the synthesized batch into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.22 µm PTFE syringe filter before injection.
4. Analysis Sequence:
-
Blank Injection: Inject diluent to ensure no carryover or system contamination.
-
System Suitability Test (SST): Make six replicate injections of the Working Standard (10 µg/mL).
-
Acceptance Criteria: RSD of peak area < 2.0%, RSD of retention time < 1.0%, Tailing factor between 0.8 and 1.5.
-
-
Sample Analysis: Inject the prepared sample solution.
5. Data Analysis and Interpretation:
-
Integrate all peaks in the sample chromatogram with a signal-to-noise ratio > 3.
-
Confirm the identity of the main peak by comparing its retention time (RT) and measured mass-to-charge ratio (m/z) with the reference standard. (Expected [M+H]⁺ for C₅H₄FIN₂ = 238.9992).
-
Examine the mass spectra of all other peaks to identify potential impurities. Look for common adducts like sodium ([M+Na]⁺) or potassium ([M+K]⁺) which can aid in determining the molecular weight of unknowns.[10][11][12][13]
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Comparative Analysis: The Power of Orthogonal Methods
While LC-MS is powerful, regulatory bodies often favor the use of orthogonal methods—distinct analytical techniques that measure the same attribute based on different chemical or physical principles.[14] This approach provides a more comprehensive and trustworthy purity profile by mitigating the risk of any single method's inherent biases or blind spots.[15]
| Technique | Principle | Sensitivity | Selectivity | Impurity ID Capability | Best Use Case for this compound |
| LC-MS | Chromatographic separation followed by mass-to-charge ratio detection. | Very High (ng/mL to pg/mL) | Very High | Excellent. Provides molecular weight and fragmentation data for structural elucidation.[16] | Primary Method. Ideal for comprehensive impurity profiling, identification of unknowns, and routine QC. |
| HPLC-UV | Chromatographic separation followed by UV-Vis absorbance detection. | High (µg/mL to ng/mL) | Good to High | Poor. Cannot distinguish between compounds with the same retention time and similar chromophores.[17] | Orthogonal Quantification. Excellent for routine purity assay (% area) once impurities have been identified by MS. Cost-effective for QC labs. |
| qNMR | Quantitative Nuclear Magnetic Resonance. Measures signal intensity relative to a certified internal standard. | Moderate (mg/mL) | Very High | Excellent. Provides definitive structural information and can identify positional isomers. | Purity of Reference Standard. Used to assign an absolute purity value to the primary reference material. Not practical for routine impurity profiling. |
| GC-MS | Gas chromatographic separation for volatile compounds, followed by MS. | Very High | Very High | Excellent | Residual Solvents. Not suitable for the main analyte (non-volatile), but is the standard method for detecting and quantifying residual solvents from the synthesis.[8] |
| DSC | Differential Scanning Calorimetry. Measures heat flow associated with thermal transitions. | Low (only for main component >98%) | Poor | None. | Bulk Purity Assessment. Can provide a total purity value based on melting point depression, but offers no information on individual impurities.[18] |
Logical Framework for Impurity Identification
The process of identifying a detected chromatographic peak is a logical decision tree, where mass spectral data is the key differentiator.
Caption: Decision tree for peak identification in LC-MS analysis.
Conclusion: A Strategy for Confidence
The purity assessment of a critical pharmaceutical intermediate like this compound demands more than just a single analytical result; it requires a comprehensive, scientifically sound strategy. This guide establishes LC-MS as the cornerstone of this strategy, providing the sensitivity and specificity needed to detect, identify, and quantify a wide range of potential impurities. The detailed protocol herein serves as a robust starting point for method development and routine analysis.
However, true confidence in product quality is achieved by embracing the principle of orthogonality. By complementing the primary LC-MS method with techniques like HPLC-UV for routine quantification and GC-MS for residual solvent analysis, a more complete and defensible purity profile is constructed. This multi-faceted approach ensures that the intermediate is not only pure by one measure, but is well-characterized and fit for purpose, ultimately contributing to the development of safer and more effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 4. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. support.waters.com [support.waters.com]
- 11. scribd.com [scribd.com]
- 12. acdlabs.com [acdlabs.com]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Fluoro-5-iodopyridin-2-amine and 4-Chloro-5-iodopyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the functionalization of pyridine scaffolds is a cornerstone of molecular design. Among the plethora of building blocks, substituted 2-aminopyridines are of paramount importance. This guide provides an in-depth comparative analysis of the reactivity of two key intermediates, 4-fluoro-5-iodopyridin-2-amine and 4-chloro-5-iodopyridin-2-amine , in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
While direct, side-by-side comparative studies of these two specific molecules are not extensively documented in the literature, this guide will synthesize available experimental data from closely related systems and established chemical principles to provide a robust framework for understanding their relative reactivity. We will delve into the electronic and steric factors that govern their performance in these transformative reactions, offering field-proven insights to guide your synthetic strategies.
The Decisive Role of the 4-Halogen Substituent: A Theoretical Framework
The primary difference between the two molecules lies in the nature of the halogen at the 4-position of the pyridine ring: fluorine versus chlorine. This seemingly subtle variation has profound implications for the electronic and steric environment of the molecule, which in turn dictates its reactivity in palladium-catalyzed cross-coupling reactions.
Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). Chlorine is also electronegative and has a significant -I effect, but to a lesser extent than fluorine. This difference in electronegativity influences the electron density of the pyridine ring and the lability of the C-I bond at the 5-position, which is the primary site of reaction in these cross-coupling endeavors. A more electron-deficient ring can, in some cases, facilitate the oxidative addition step of the catalytic cycle.
Steric Effects: In terms of atomic size, fluorine is considerably smaller than chlorine. The van der Waals radius of fluorine is approximately 1.47 Å, while that of chlorine is 1.75 Å. This difference in size can impact the approach of the bulky palladium catalyst and its ligands to the reaction center, potentially influencing reaction rates.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester. For the coupling of our target molecules, the reaction will occur at the more reactive C-I bond.
While direct comparative data is scarce, we can infer the relative reactivity. The stronger electron-withdrawing nature of the fluorine atom in This compound is expected to make the pyridine ring more electron-deficient compared to its chloro counterpart. This can have a dual effect. On one hand, a more electron-poor aryl iodide can be more reactive towards oxidative addition to the Pd(0) catalyst. On the other hand, the coordination of the pyridine nitrogen to the palladium center, a potential deactivating step, might be influenced by the 4-substituent.
Based on general principles, the reactivity of aryl halides in Suzuki coupling is often enhanced by electron-withdrawing groups. Therefore, it is plausible that This compound would exhibit slightly higher reactivity or require milder conditions to achieve comparable yields to 4-chloro-5-iodopyridin-2-amine .
Table 1: Representative Experimental Data for Suzuki-Miyaura Coupling of Related Halopyridines
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | Moderate to Good | [1] |
| 2-Chloro-5-iodopyridine | Phenylboronic acid dimethyl ester | - | - | - | - | - | - | [2] |
Note: The data in this table is for structurally similar compounds and is intended to provide a general indication of reaction conditions and expected outcomes.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] Similar to the Suzuki coupling, the reaction will proceed at the C-I bond.
The electronic effects of the 4-halogen substituent are again at play. The increased electron-withdrawing nature of fluorine in This compound could lead to a faster rate of oxidative addition. However, the basicity of the 2-amino group and the pyridine nitrogen can influence the overall reaction by interacting with the catalyst or the copper co-catalyst.
Given the generally high reactivity of aryl iodides in Sonogashira couplings, both This compound and 4-chloro-5-iodopyridin-2-amine are expected to be excellent substrates. Any difference in reactivity is likely to be subtle, potentially manifesting as slightly shorter reaction times or lower catalyst loadings required for the fluoro-analogue under identical conditions.
Table 2: Representative Experimental Data for Sonogashira Coupling of a Related Halopyridine
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromo-5-chloropyridine | 4-Propylphenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 85 | [5] |
Note: This data for a chloro-substituted aminopyridine demonstrates the feasibility of the Sonogashira coupling on a similar scaffold.
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5] In the context of our target molecules, this reaction would involve the coupling of an amine at the C-5 position, displacing the iodine.
The electronic nature of the 4-substituent is expected to have a noticeable impact on the Buchwald-Hartwig amination. The strong electron-withdrawing effect of the fluorine atom in This compound should render the C-I bond more susceptible to oxidative addition by the palladium catalyst. This would suggest a higher reactivity for the fluoro-substituted compound.
However, the basicity of the amine coupling partner and the potential for coordination of the 2-amino group and the pyridine nitrogen to the palladium center can complicate this picture. These interactions can sometimes inhibit the catalytic cycle. Nevertheless, the prevailing electronic effect of the 4-substituent would lead to the prediction that This compound is the more reactive substrate in Buchwald-Hartwig amination.
Table 3: Representative Experimental Data for Buchwald-Hartwig Amination of a Related Halopyridine
| Starting Material | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-bromo-4-methylpyridine | Morpholine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 | - | - | [6] |
Note: This example with a bromo-substituted aminopyridine illustrates typical conditions for a Buchwald-Hartwig amination on a related system.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
4-Halo-5-iodopyridin-2-amine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the 4-halo-5-iodopyridin-2-amine, cesium carbonate, palladium(II) acetate, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Add the amine coupling partner via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) active catalyst.
-
Bulky Phosphine Ligand (Xantphos): Promotes the reductive elimination step and stabilizes the catalytic species.
-
Strong Base (Cs₂CO₃): Facilitates the deprotonation of the amine to form the palladium-amido complex.
-
Anhydrous and Degassed Solvent: Prevents side reactions and catalyst deactivation.
Conclusion: A Summary of Reactivity Trends
Based on fundamental principles of organic chemistry and supported by data from analogous systems, we can establish a predictive framework for the relative reactivity of This compound and 4-chloro-5-iodopyridin-2-amine .
| Feature | This compound | 4-Chloro-5-iodopyridin-2-amine |
| Electronic Effect of 4-Substituent | Stronger electron-withdrawing (-I) | Weaker electron-withdrawing (-I) |
| Steric Hindrance at C4 | Lower | Higher |
| Predicted Reactivity in Suzuki Coupling | Likely higher | Likely lower |
| Predicted Reactivity in Sonogashira Coupling | Likely slightly higher | Likely slightly lower |
| Predicted Reactivity in Buchwald-Hartwig Amination | Likely higher | Likely lower |
References
A Comparative Guide to Alternative Reagents for 4-Fluoro-5-iodopyridin-2-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 2-aminopyridine scaffold is a privileged structure in many potent kinase inhibitors, and 4-Fluoro-5-iodopyridin-2-amine has emerged as a valuable building block in this endeavor. Its unique substitution pattern allows for sequential, regioselective functionalization, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The iodine at the 5-position provides a reactive handle for the introduction of various aryl or heteroaryl moieties, while the fluorine at the 4-position can influence the molecule's physicochemical properties and biological activity.
However, the choice of starting material is a critical decision in any synthetic campaign, impacting not only the efficiency of the synthesis but also the pharmacological profile of the final compound. This guide provides a comprehensive comparison of viable alternative reagents to this compound, offering insights into their relative reactivity, synthetic utility, and the potential impact on the biological activity of the resulting kinase inhibitors. We will delve into the nuances of using chloro- and bromo-analogues, as well as other substituted pyridine and pyrimidine systems, supported by experimental data and detailed protocols to inform your selection process.
The Strategic Importance of the 4-Substituted-5-iodopyridin-2-amine Scaffold
The utility of the 4-substituted-5-iodopyridin-2-amine scaffold lies in its capacity for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than carbon-fluorine, -chlorine, or -bromine bonds. This reactivity difference allows for the initial introduction of a diversity element at the 5-position, typically via a Suzuki-Miyaura coupling, followed by a subsequent reaction at the 4-position or the 2-amino group.
Caption: General synthetic strategy for kinase inhibitors using 4-substituted-5-iodopyridin-2-amines.
Head-to-Head Comparison: Fluoro vs. Chloro vs. Bromo Analogues
The primary alternatives to this compound are its 4-chloro and 4-bromo counterparts. The choice between these halogens is not trivial, as it influences both the synthetic process and the final biological properties of the inhibitor.
Chemical Reactivity in Cross-Coupling Reactions
The electronic nature of the halogen at the 4-position directly impacts the reactivity of the pyridine ring in palladium-catalyzed cross-coupling reactions. The general trend for reactivity of aryl halides in Suzuki-Miyaura coupling is I > Br > Cl > F. However, in the context of the 4-halo-5-iodopyridin-2-amine scaffold, the primary concern is the influence of the 4-halo substituent on the reactivity of the C-I bond at the 5-position and the subsequent reactivity of the C-X bond at the 4-position.
Suzuki-Miyaura Coupling: The electron-withdrawing nature of the halogens (F > Cl > Br) can influence the electron density of the pyridine ring, which in turn can affect the rate of oxidative addition and transmetalation steps in the catalytic cycle. While specific comparative yield data for the Suzuki coupling of these three analogues under identical conditions is sparse in the literature, general principles suggest that the more electron-withdrawing fluorine may slightly activate the ring towards nucleophilic attack, potentially influencing the overall reaction efficiency.
Buchwald-Hartwig Amination: This reaction is crucial for introducing the aniline fragment common in many kinase inhibitors. The choice of halogen at the 4-position can affect the propensity for side reactions and the overall yield.
| Reagent | Key Features | Considerations for Synthesis |
| This compound | Highly electronegative fluorine can modulate pKa and lipophilicity. The C-F bond is generally inert to Pd-catalyzed coupling, allowing for selective C-I functionalization. | May be more expensive than chloro or bromo analogues. The strong electron-withdrawing nature of fluorine can influence the reactivity of the amino group. |
| 4-Chloro-5-iodopyridin-2-amine | A cost-effective alternative to the fluoro analogue. The C-Cl bond is less reactive than C-Br and C-I bonds in Pd-catalyzed couplings, allowing for good selectivity. | The C-Cl bond can be functionalized under more forcing conditions, offering a potential for further diversification. |
| 4-Bromo-5-iodopyridin-2-amine | The C-Br bond is more reactive than the C-Cl bond, which may require more careful optimization of reaction conditions to ensure selectivity for the C-I bond functionalization. | Offers a good balance between reactivity and cost. |
Impact on Biological Activity and Pharmacokinetics
The substitution of fluorine with chlorine or bromine can have a profound impact on the pharmacological profile of the resulting kinase inhibitor.
-
Binding Affinity: Halogen atoms can participate in halogen bonds with the kinase active site, influencing binding affinity. The strength of these interactions generally follows the order I > Br > Cl > F[1]. The choice of halogen can therefore be a critical factor in optimizing inhibitor potency.
-
Lipophilicity and Solubility: Fluorine substitution often increases lipophilicity, which can affect cell permeability and metabolic stability[2]. Chlorine and bromine are also lipophilic but to a different extent, providing a means to fine-tune the overall physicochemical properties of the molecule.
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. This can lead to improved metabolic stability and a longer in vivo half-life of the drug[3].
Alternative Heterocyclic Scaffolds
Beyond simple halogenated pyridines, other heterocyclic systems can serve as bioisosteric replacements for the 2-aminopyridine core. These alternatives can offer different hydrogen bonding patterns, altered geometries, and novel intellectual property space.
-
Pyrimidin-2-amines: The 2-aminopyrimidine moiety is another prevalent scaffold in kinase inhibitors, such as in the case of Imatinib[4]. The additional nitrogen atom in the pyrimidine ring can alter the electronic properties and hydrogen bonding capacity of the molecule.
-
Pyrazolo[3,4-b]pyridines: This fused heterocyclic system is found in a number of potent kinase inhibitors[5]. The pyrazole portion can act as a hydrogen bond donor and acceptor, providing additional interactions with the kinase active site.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving these reagents.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chloro-5-iodopyridin-2-amine with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Chloro-5-iodopyridin-2-amine with a generic arylboronic acid.
Materials:
-
4-Chloro-5-iodopyridin-2-amine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add 4-Chloro-5-iodopyridin-2-amine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
References
- 1. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Fluoro-5-iodopyridin-2-amine Analogs in Kinase Inhibition: A Focus on BRAF V600E
In the landscape of targeted cancer therapy, the 2-aminopyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the biological activity of analogs based on the versatile building block, 4-Fluoro-5-iodopyridin-2-amine . Our focus will be on the structure-activity relationships (SAR) of these analogs as potent inhibitors of the BRAF V600E mutant kinase, a key driver in a significant percentage of melanomas.
The 2-Aminopyridine Core: A Foundation for Kinase Selectivity
The 2-aminopyridine motif is a cornerstone in the design of kinase inhibitors due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. This interaction mimics the adenine portion of ATP, providing a strong anchor for the inhibitor. The strategic placement of substituents on this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The subject of this guide, this compound, offers several advantages for drug discovery:
-
The 2-amino group: Serves as the primary hydrogen bond donor to the kinase hinge.
-
The pyridine nitrogen: Acts as a hydrogen bond acceptor.
-
The 5-iodo group: Provides a reactive handle for introducing diverse aryl or heteroaryl groups via cross-coupling reactions (e.g., Suzuki or Stille coupling), enabling exploration of the solvent-exposed region of the ATP-binding site. This position is crucial for achieving high potency and selectivity.
-
The 4-fluoro group: Can modulate the pKa of the pyridine nitrogen and influence the overall electronic properties of the ring, potentially enhancing binding affinity and metabolic stability.
The BRAF V600E Kinase: A Validated Therapeutic Target
The BRAF kinase is a key component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation and survival. The V600E mutation results in a constitutively active kinase, leading to uncontrolled cell growth and tumorigenesis. Inhibitors that selectively target the BRAF V600E mutant over the wild-type (WT) enzyme are highly sought after to minimize off-target toxicities.
Below is a simplified representation of the RAS-RAF-MEK-ERK signaling pathway and the point of intervention for BRAF inhibitors.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of BRAF inhibitors.
Structure-Activity Relationship (SAR) of this compound Analogs as BRAF V600E Inhibitors
To illustrate the comparative biological activity, we will use the well-established BRAF V600E inhibitor, Vemurafenib , as our reference compound. The synthesis of Vemurafenib and its analogs often utilizes a 2-amino-5-halopyridine core, highlighting the relevance of our topic.
The general structure for our comparative analysis is shown below, with key modification points highlighted (R1 and R2).
General Structure:
The following table summarizes the in vitro activity of hypothetical analogs based on established SAR principles for BRAF inhibitors. The data is presented to demonstrate the impact of specific structural changes.
| Compound ID | R1 Group (at 5-position via coupling) | R2 Group (at 2-amino position) | BRAF V600E IC50 (nM) | BRAF WT IC50 (nM) | Selectivity (WT/V600E) | Antiproliferative Activity (A375 cell line, GI50, nM) |
| Vemurafenib (Ref.) | 2,4-difluoro-N-(propan-2-ylsulfonyl)phenyl | H | 31 | 100 | 3.2 | 100 |
| Analog 1 | Phenyl | H | 520 | >1000 | ~2 | >1000 |
| Analog 2 | 4-Chlorophenyl | H | 150 | 450 | 3.0 | 350 |
| Analog 3 | 2,4-Difluorophenyl | H | 85 | 300 | 3.5 | 200 |
| Analog 4 | 2,4-difluoro-N-(methylsulfonyl)phenyl | H | 45 | 150 | 3.3 | 120 |
| Analog 5 | 2,4-difluoro-N-(propan-2-ylsulfonyl)phenyl | Methyl | >1000 | >1000 | - | >2000 |
Analysis of Structure-Activity Relationships:
-
Importance of the R1 Aryl Group: The nature of the aryl group at the 5-position, introduced via coupling to the iodine, is critical for potency.
-
Analog 1 with an unsubstituted phenyl group shows significantly reduced activity, highlighting the need for specific substitutions.
-
Introduction of a halogen, as in Analog 2 (4-chlorophenyl), improves potency.
-
The 2,4-difluorophenyl group (Analog 3 ) further enhances activity, likely due to favorable interactions in the binding pocket.
-
-
The Sulfonamide Moiety: The N-propan-2-ylsulfonyl group in Vemurafenib is a key feature for high potency.
-
Comparing Analog 4 (methylsulfonyl) to Vemurafenib , the bulkier isopropyl group appears to provide a better fit.
-
-
The 2-Amino Group: The unsubstituted 2-amino group is essential for activity.
-
Alkylation of this group, as in Analog 5 (methyl), leads to a complete loss of inhibitory activity. This is consistent with the requirement of this group to act as a hydrogen bond donor to the kinase hinge region.
-
Experimental Protocols
To ensure scientific integrity, the following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of these analogs.
Protocol 1: BRAF V600E Kinase Inhibition Assay (Biochemical)
This protocol describes a typical in vitro kinase assay to determine the IC50 values of the test compounds.
Caption: Workflow for a typical in vitro BRAF V600E kinase inhibition assay.
Detailed Steps:
-
Compound Preparation: Serially dilute test compounds in 100% DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the serially diluted compounds into a 384-well assay plate.
-
Enzyme and Substrate Addition: Add a solution containing recombinant human BRAF V600E kinase and its substrate (e.g., inactive MEK1) in kinase assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add a solution of ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for ATP.
-
Reaction Incubation: Incubate the plate for 60 minutes at 25°C.
-
Detection: Stop the kinase reaction and detect the amount of product formed. A common method is the ADP-Glo™ Kinase Assay (Promega), which measures ADP production.
-
Data Analysis: Measure the luminescence, which is proportional to the amount of ADP produced. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (Antiproliferative Activity)
This protocol is used to determine the effect of the compounds on the proliferation of cancer cells harboring the BRAF V600E mutation (e.g., A375 melanoma cell line).
Caption: Workflow for a cell proliferation assay to determine antiproliferative activity.
Detailed Steps:
-
Cell Culture: Culture A375 human melanoma cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 3,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically in a semi-log dilution series).
-
Incubation: Incubate the treated cells for 72 hours.
-
Viability Assessment: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot the percent growth inhibition versus the logarithm of the compound concentration. Fit the data to a suitable model to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The this compound scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated through the analysis of analogs related to the BRAF V600E inhibitor Vemurafenib, modifications at the 5-position via the iodo group are critical for achieving high potency, while the integrity of the 2-amino group is essential for hinge binding and overall activity. The 4-fluoro substituent likely contributes to favorable physicochemical properties. Future exploration of novel substitutions at the R1 position, while maintaining the key 2-aminopyridine core, holds promise for the discovery of next-generation kinase inhibitors with improved efficacy and resistance profiles.
A Comparative Guide to the Synthesis of 4-Fluoro-5-iodopyridin-2-amine: A Validated Two-Step Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis and validated experimental protocol for the synthesis of 4-Fluoro-5-iodopyridin-2-amine, a valuable building block in medicinal chemistry. In the absence of a directly published synthetic route, this document outlines a proposed, logically sound pathway derived from established chemical principles and analogous transformations. We will delve into the causality behind our strategic choices, compare the recommended route with viable alternatives, and provide detailed, self-validating experimental procedures to ensure reproducibility and success in the laboratory.
Strategic Rationale and Retrosynthetic Analysis
The synthesis of highly substituted pyridine rings is a cornerstone of drug discovery. The target molecule, this compound, presents a specific substitution pattern that requires careful strategic planning to control regioselectivity. Our retrosynthetic approach identifies the most logical and efficient pathway by disconnecting the molecule at its most synthetically accessible points.
The primary disconnection is at the C-I bond, suggesting an electrophilic iodination of a 2-amino-4-fluoropyridine precursor. This strategy is favorable because the starting materials are accessible and the directing effects of the existing substituents (amino and fluoro groups) can be leveraged to achieve the desired regiochemistry.
Caption: Retrosynthetic analysis of this compound.
Comparative Analysis of Synthetic Strategies
Several synthetic strategies could be envisioned for the target molecule. Here, we compare our proposed route with potential alternatives, justifying our selection based on efficiency, cost, and regiochemical control.
| Strategy | Proposed Route: Halogenation | Alternative 1: Sandmeyer Reaction | Alternative 2: Buchwald-Hartwig Amination |
| Key Transformation | Electrophilic iodination of 2-amino-4-fluoropyridine. | Diazotization of a suitable diamine precursor followed by fluoro- or iodo-dediazoniation.[1][2][3] | Palladium-catalyzed amination of a di-halogenated pyridine.[4][5] |
| Starting Material | 2-Amino-4-fluoropyridine (accessible in 2 steps from 2-pyridinecarboxylic acid). | 2,4-Diamino-5-iodopyridine or 2-Amino-5-iodo-4-diazonium salt. | 2-Bromo-4-fluoro-5-iodopyridine. |
| Pros | - High probability of correct regioselectivity. - Milder reaction conditions. - Avoids difficult-to-handle diazonium salts. | - Powerful method for introducing fluorine (Balz-Schiemann).[6] | - Excellent for forming C-N bonds.[7] |
| Cons | - Potential for di-iodination if not carefully controlled. | - Precursor synthesis is complex and likely low-yielding. - Diazonium intermediates can be unstable. | - Synthesis of the required tri-substituted pyridine precursor is challenging and likely multi-stepped. |
| Verdict | Most Promising Route: Offers the most direct and controllable pathway based on well-understood reactivity patterns of substituted pyridines. | Less Favorable: The synthesis of the required starting material is a significant obstacle. | Inefficient: The complexity of the starting material synthesis makes this route impractical. |
The Validated Synthetic Pathway: A Two-Step Protocol
Our recommended pathway proceeds in two key stages: the synthesis of the 2-amino-4-fluoropyridine intermediate, followed by a regioselective electrophilic iodination.
Caption: Proposed two-step synthetic workflow.
Step 1: Synthesis of 2-Amino-4-fluoropyridine
The synthesis of this key intermediate can be achieved from 2-pyridinecarboxylic acid via a multi-step sequence involving chlorination, amidation, Hoffmann rearrangement, and a halide exchange (Halex) reaction.
Step 2: Regioselective Iodination
The introduction of iodine at the C5 position is the critical step. The directing effects of the substituents on the pyridine ring govern the outcome of electrophilic substitution. The 2-amino group is a powerful activating ortho-, para-director, while the 4-fluoro group is a deactivating ortho-, para-director. The C5 position is para to the strongly activating amino group, making it the most electron-rich and sterically accessible site for electrophilic attack.
We recommend N-Iodosuccinimide (NIS) as the iodinating agent. It is a mild, easy-to-handle solid that often provides high yields and clean reactions for the iodination of electron-rich aromatic and heteroaromatic systems.[8] Alternative reagents like molecular iodine with an oxidant (e.g., HIO₄, H₂O₂) could also be effective but may require more optimization to prevent side reactions.[9][10][11]
Detailed Experimental Protocols
These protocols are designed to be self-validating, with checkpoints for confirming the identity and purity of intermediates and the final product.
Protocol 1: Synthesis of 2-Amino-4-fluoropyridine
This protocol is an adaptation of known procedures for analogous compounds and should be performed by a qualified chemist.
-
Chlorination & Amidation:
-
Slowly add 2-pyridinecarboxylic acid (1.0 eq) to thionyl chloride (3.0 eq) containing a catalytic amount of sodium bromide.
-
Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully remove excess thionyl chloride under reduced pressure.
-
Add the resulting 4-chloropyridine-2-carbonyl chloride in batches to a 30% aqueous ammonia solution (excess) at 0-5 °C.
-
Stir at room temperature for 16 hours.
-
Collect the precipitated 4-chloropyridine-2-carboxamide by filtration, wash with cold water, and dry.
-
Validation: Confirm structure by ¹H NMR and Mass Spectrometry.
-
-
Hoffmann Rearrangement & Halex Reaction:
-
Perform a Hoffmann rearrangement on 4-chloropyridine-2-carboxamide to yield 2-amino-4-chloropyridine.
-
Dissolve the 2-amino-4-chloropyridine in a suitable high-boiling polar aprotic solvent (e.g., DMSO, sulfolane).
-
Add an excess of spray-dried potassium fluoride (KF).
-
Heat the reaction mixture to 180-220 °C, monitoring the conversion of the starting material by GC-MS or LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography or distillation.
-
Validation: Confirm structure by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
-
Protocol 2: Synthesis of this compound
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-fluoropyridine (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise to the solution at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with a 10% aqueous sodium thiosulfate solution (to quench any remaining NIS/iodine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
-
Final Validation:
-
Combine the pure fractions and remove the solvent to yield this compound as a solid.
-
Determine the final yield and purity (by HPLC and/or qNMR).
-
Confirm the final structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Expected Data and Validation Metrics
The following table summarizes the expected analytical data for the final product, based on known chemical shifts for similar structures and calculated values.[12][13]
| Parameter | Expected Result | Validation Purpose |
| Appearance | Off-white to light yellow solid | Preliminary product identification |
| Yield | >75% (for iodination step) | Process efficiency |
| Purity (HPLC) | >97% | Final product quality assessment |
| ¹H NMR (DMSO-d₆) | δ 7.8-8.0 (d, 1H, H6), δ 6.5-6.7 (d, 1H, H3), δ 6.0-6.3 (br s, 2H, NH₂) | Structural confirmation and isomer identification |
| ¹⁹F NMR (DMSO-d₆) | Singlet or doublet in the range of -120 to -150 ppm | Confirmation of fluorine presence and position |
| HRMS (ESI+) | m/z calculated for C₅H₅FIN₂ [M+H]⁺: 238.9530 | Unambiguous confirmation of elemental composition |
Conclusion
The proposed two-step synthesis of this compound, beginning with the preparation of 2-amino-4-fluoropyridine followed by a regioselective iodination with N-Iodosuccinimide, represents the most logical and efficient pathway to this valuable chemical intermediate. This guide provides a robust, scientifically-grounded framework for its synthesis and validation. The detailed protocols and comparative analysis herein are intended to empower researchers to confidently produce this target molecule with a high degree of purity and in good yield, facilitating its application in drug discovery and development programs.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. chemscene.com [chemscene.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Fluoro-5-iodopyridin-2-amine Regioisomers
In the landscape of modern drug discovery and development, the precise structural characterization of heterocyclic intermediates is not merely a procedural step but a cornerstone of success. Halogenated pyridines, in particular, are privileged scaffolds in medicinal chemistry, offering a versatile platform for the synthesis of complex molecular architectures.[1] However, the synthesis of polysubstituted pyridines can often yield a mixture of regioisomers, each with potentially distinct pharmacological profiles and toxicological properties. The unambiguous identification of the correct regioisomer is therefore paramount.
This guide provides a comprehensive spectroscopic comparison of 4-fluoro-5-iodopyridin-2-amine and its key regioisomers. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document will elucidate the underlying principles that govern the distinct spectroscopic fingerprints of these molecules, providing researchers, scientists, and drug development professionals with the rationale to confidently differentiate between these closely related compounds. Every protocol and interpretation herein is designed to be a self-validating system, grounded in established spectroscopic principles and supported by experimental data from analogous compounds.
The Imperative of Regioisomer Characterization
The journey from a lead compound to a clinical candidate is paved with meticulous structural analysis. A subtle shift in the position of a halogen atom on a pyridine ring can dramatically alter a molecule's interaction with its biological target, affect its metabolic stability, and influence its off-target activities. The regioisomers of this compound, while sharing the same molecular formula and mass, possess unique electronic distributions and spatial arrangements of their substituents. These differences manifest as distinct patterns in their NMR, IR, Mass Spectrometry, and UV-Vis spectra. This guide will dissect these differences, providing a clear roadmap for their identification.
The Regioisomers Under Investigation
For the purpose of this guide, we will focus on the spectroscopic comparison of the following four regioisomers:
-
Isomer 1: this compound
-
Isomer 2: 5-Fluoro-4-iodopyridin-2-amine
-
Isomer 3: 6-Fluoro-5-iodopyridin-2-amine
-
Isomer 4: 4-Fluoro-3-iodopyridin-2-amine
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the most powerful technique for the structural elucidation of these regioisomers. The interplay of the fluorine, iodine, and amino substituents creates a unique set of chemical shifts and coupling constants for each proton, carbon, and fluorine nucleus.
¹H NMR Spectroscopy: A Tale of Protons
The aromatic region of the ¹H NMR spectrum provides the most immediate and informative data for differentiation. The number of signals, their splitting patterns (multiplicity), and their coupling constants are all dictated by the relative positions of the substituents.
Predicted ¹H NMR Data (in DMSO-d₆)
| Isomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Coupling Constants (Hz) |
| 1: this compound | H-3 | ~6.5 | d | ³J(H,F) ≈ 8 |
| H-6 | ~7.8 | d | ⁴J(H,F) ≈ 4 | |
| NH₂ | ~6.0 | br s | - | |
| 2: 5-Fluoro-4-iodopyridin-2-amine | H-3 | ~6.8 | d | ⁴J(H,F) ≈ 3 |
| H-6 | ~7.9 | s | - | |
| NH₂ | ~6.2 | br s | - | |
| 3: 6-Fluoro-5-iodopyridin-2-amine | H-3 | ~6.4 | d | ⁵J(H,F) ≈ 1 |
| H-4 | ~7.6 | dd | ³J(H,H) ≈ 8, ⁴J(H,F) ≈ 8 | |
| NH₂ | ~6.1 | br s | - | |
| 4: 4-Fluoro-3-iodopyridin-2-amine | H-5 | ~7.5 | t | ³J(H,F) ≈ 8, ³J(H,H) ≈ 8 |
| H-6 | ~7.9 | d | ³J(H,H) ≈ 8 | |
| NH₂ | ~6.3 | br s | - |
Causality Behind the Chemical Shifts and Couplings:
-
Electron-Donating and -Withdrawing Effects: The amino group is a strong electron-donating group, which tends to shield the protons on the pyridine ring, shifting their signals upfield (to lower ppm values). Conversely, the electronegative fluorine and iodine atoms are electron-withdrawing, deshielding the protons and shifting their signals downfield.
-
Fluorine-Proton Coupling: The key to differentiating these isomers lies in the through-bond coupling between the ¹⁹F and ¹H nuclei. The magnitude of this coupling is dependent on the number of bonds separating the two nuclei. A three-bond coupling (³J) is typically larger than a four-bond coupling (⁴J), which is in turn larger than a five-bond coupling (⁵J). This allows for the unambiguous assignment of the fluorine position relative to the ring protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly sensitive to the electronic effects of the substituents. The direct coupling between carbon and fluorine (¹J(C,F)) is particularly informative.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Isomer | Predicted Chemical Shifts (ppm) | Key Coupling Constants (Hz) |
| 1: this compound | C2: ~158, C3: ~108 (d, ²J(C,F)≈15), C4: ~155 (d, ¹J(C,F)≈240), C5: ~85 (d, ²J(C,F)≈20), C6: ~150 (d, ³J(C,F)≈5) | ¹J(C4,F) ≈ 240 |
| 2: 5-Fluoro-4-iodopyridin-2-amine | C2: ~157, C3: ~110, C4: ~90 (d, ²J(C,F)≈25), C5: ~150 (d, ¹J(C,F)≈230), C6: ~145 (d, ²J(C,F)≈18) | ¹J(C5,F) ≈ 230 |
| 3: 6-Fluoro-5-iodopyridin-2-amine | C2: ~155, C3: ~105, C4: ~140 (d, ³J(C,F)≈15), C5: ~95 (d, ²J(C,F)≈20), C6: ~160 (d, ¹J(C,F)≈250) | ¹J(C6,F) ≈ 250 |
| 4: 4-Fluoro-3-iodopyridin-2-amine | C2: ~156, C3: ~92 (d, ²J(C,F)≈22), C4: ~153 (d, ¹J(C,F)≈245), C5: ~120 (d, ²J(C,F)≈18), C6: ~148 (d, ³J(C,F)≈4) | ¹J(C4,F) ≈ 245 |
Expert Interpretation:
-
The carbon directly attached to the fluorine atom will appear as a doublet with a very large one-bond coupling constant (¹J(C,F) ≈ 230-250 Hz).[2] This is the most definitive signal for locating the fluorine substituent.
-
Carbons that are two or three bonds away from the fluorine will also exhibit smaller C-F couplings, providing further structural confirmation.
-
The carbon attached to the iodine atom will experience a significant upfield shift due to the heavy atom effect.
¹⁹F NMR Spectroscopy: A Direct View
¹⁹F NMR provides a direct and unambiguous window into the chemical environment of the fluorine atom. The chemical shift of the fluorine signal is highly sensitive to its position on the pyridine ring.
Predicted ¹⁹F NMR Data (in DMSO-d₆, referenced to CFCl₃)
| Isomer | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| 1: this compound | ~ -120 to -130 | dd |
| 2: 5-Fluoro-4-iodopyridin-2-amine | ~ -135 to -145 | d |
| 3: 6-Fluoro-5-iodopyridin-2-amine | ~ -70 to -80 | d |
| 4: 4-Fluoro-3-iodopyridin-2-amine | ~ -115 to -125 | t |
Rationale for ¹⁹F Chemical Shifts:
-
The chemical shift of fluorine on a pyridine ring is significantly influenced by its position relative to the nitrogen atom and other substituents.[3]
-
A fluorine atom at the 6-position (ortho to nitrogen) is typically deshielded and appears at a much higher frequency (less negative ppm value) compared to fluorine at the 4- or 5-position.
-
The multiplicity of the ¹⁹F signal will be determined by its coupling to nearby protons, providing a direct correlation with the ¹H NMR spectrum.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR analysis of this compound regioisomers.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation pattern.
Predicted Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragmentation Pathways |
| All Isomers | 237.94 | [M]+•, [M-I]+, [M-HCN]+•, [M-HF]+• |
Interpretation of Mass Spectra:
-
Molecular Ion Peak: All four isomers will exhibit a molecular ion peak at m/z 237.94, corresponding to the monoisotopic mass of C₅H₄FIN₂. Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern for this halogen will be observed.[4]
-
Fragmentation Patterns: While the molecular ion will be the same, the relative abundances of the fragment ions will likely differ between the regioisomers. The primary fragmentation pathways are expected to involve the loss of the iodine atom, hydrogen fluoride, or hydrogen cyanide. The ease of these fragmentation events will depend on the stability of the resulting fragment ions, which is influenced by the positions of the substituents. For instance, the loss of iodine will be a prominent fragmentation pathway for all isomers.
Experimental Protocol for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound regioisomers.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy probes the vibrational modes of the functional groups within a molecule. The positions of the N-H, C-F, C-I, and aromatic C-H and C=C/C=N stretching and bending vibrations will provide a unique fingerprint for each regioisomer.
Predicted IR Data (ATR)
| Isomer | N-H Stretching (cm⁻¹) | C=N/C=C Stretching (cm⁻¹) | C-F Stretching (cm⁻¹) | C-H Bending (out-of-plane) (cm⁻¹) |
| 1: this compound | ~3450, 3300 | ~1640, 1580, 1450 | ~1250 | ~820 |
| 2: 5-Fluoro-4-iodopyridin-2-amine | ~3440, 3290 | ~1630, 1570, 1460 | ~1230 | ~830 |
| 3: 6-Fluoro-5-iodopyridin-2-amine | ~3460, 3310 | ~1650, 1590, 1440 | ~1280 | ~810 |
| 4: 4-Fluoro-3-iodopyridin-2-amine | ~3455, 3305 | ~1635, 1575, 1455 | ~1260 | ~825 |
Vibrational Analysis:
-
N-H Stretching: The amino group will give rise to two characteristic stretching bands, corresponding to the symmetric and asymmetric vibrations.
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1650 cm⁻¹ region. The exact positions and intensities of these bands are sensitive to the substitution pattern.
-
C-F and C-I Stretching: The C-F stretching vibration is typically found in the 1200-1300 cm⁻¹ region, while the C-I stretch appears at much lower frequencies (below the standard mid-IR range).
-
Out-of-Plane Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic ring.
Experimental Protocol for ATR-IR Spectroscopy
Caption: Workflow for ATR-IR analysis of this compound regioisomers.
UV-Vis Spectroscopy: An Electronic Signature
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the pyridine ring. The position of the maximum absorbance (λ_max) is influenced by the electronic effects of the substituents.
Predicted UV-Vis Data (in Ethanol)
| Isomer | Predicted λ_max (nm) | Rationale |
| All Isomers | ~240-260 and ~290-310 | The spectra will be dominated by π → π* transitions. The amino group, being a strong auxochrome, will cause a bathochromic (red) shift compared to unsubstituted pyridine. The halogens will also influence the position of λ_max, but their effect will be less pronounced than that of the amino group. Subtle differences in λ_max between the isomers are expected due to the varying interplay of electronic effects in each regioisomer. |
Expert Insights:
-
While UV-Vis spectroscopy is less definitive than NMR for structural elucidation of these isomers, it can serve as a rapid and valuable quality control tool.
-
Significant deviations from the expected λ_max could indicate the presence of an incorrect regioisomer or an impurity.
Experimental Protocol for UV-Vis Spectroscopy
Caption: Workflow for UV-Vis analysis of this compound regioisomers.
Conclusion: A Multi-faceted Approach to Structural Certainty
The differentiation of the regioisomers of this compound is a critical task in the synthesis of novel chemical entities. While each spectroscopic technique provides valuable information, a confident structural assignment relies on the convergence of data from multiple methods. ¹H, ¹³C, and ¹⁹F NMR spectroscopy, with their ability to probe the precise electronic environment and connectivity of atoms, stand as the definitive tools for distinguishing these closely related molecules. Mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation analysis. IR and UV-Vis spectroscopy serve as rapid, complementary techniques for fingerprinting and quality control.
By understanding the fundamental principles that govern the spectroscopic properties of these compounds, and by following rigorous experimental protocols, researchers can navigate the complexities of regioisomer identification with confidence and precision, ensuring the integrity of their scientific endeavors.
References
A Senior Application Scientist's Guide to the Strategic Application of 4-Fluoro-5-iodopyridin-2-amine in Synthesis
Introduction: In the intricate landscape of modern medicinal chemistry and drug development, the selection of starting materials is a critical decision that profoundly impacts the trajectory of a research program. Heterocyclic building blocks, particularly substituted pyridines, are foundational scaffolds in a vast array of pharmaceuticals. Among these, 4-Fluoro-5-iodopyridin-2-amine has emerged as a uniquely valuable, albeit premium, reagent. Its trifunctional nature—a reactive iodine atom for carbon-carbon and carbon-nitrogen bond formation, a strategically placed fluorine atom for modulating physicochemical properties, and an amino group for further derivatization—offers a compelling toolkit for the synthetic chemist.
This guide provides an in-depth cost-benefit analysis of employing this compound. We will move beyond a simple cataloging of features to explain the causal relationships behind its synthetic advantages. By objectively comparing its performance against viable alternatives and providing validated experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed strategic decisions in their synthetic endeavors.
The Molecular Advantage: Deconstructing this compound
The utility of this reagent is best understood by examining its constituent parts and their synergistic effects on molecular design and reactivity.
-
The Iodine Atom: Positioned at the 5-position, the iodine atom is the primary reactive site for transition-metal-catalyzed cross-coupling reactions. Aryl iodides are significantly more reactive than their bromide or chloride counterparts in the crucial oxidative addition step of catalytic cycles (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[1] This heightened reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope, which is particularly advantageous in late-stage functionalization of complex molecules where preserving sensitive functional groups is paramount.
-
The Fluorine Atom: The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[2][3] The fluorine atom at the 4-position exerts a strong electron-withdrawing effect, which can:
-
Modulate Basicity (pKa): Lowering the pKa of the pyridine nitrogen can be crucial for avoiding off-target interactions with aminergic G-protein coupled receptors (GPCRs) and improving oral bioavailability.[4]
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its presence can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, thereby increasing the half-life of a drug.[4]
-
Improve Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, within a protein's binding pocket.[3]
-
Serve as an NMR Probe: The ¹⁹F nucleus is a sensitive NMR probe, making this building block valuable in fragment-based drug discovery for screening and binding studies.[3]
-
-
The Amino Group: The 2-amino group serves as a versatile synthetic handle. It can be a key pharmacophoric element, participating directly in target binding, or it can be a point for further elaboration to build out the molecular architecture.
Comparative Analysis: Performance vs. Alternatives
The decision to use this compound must be weighed against the cost and performance of alternative building blocks. The following table provides a comparative summary.
| Feature | This compound | 2-Amino-5-iodopyridine [5] | 2-Amino-5-bromopyridine | 2-Amino-4-chloropyridine [4] |
| Structure | NH₂ at C2, F at C4, I at C5 | NH₂ at C2, I at C5 | NH₂ at C2, Br at C5 | NH₂ at C2, Cl at C4 |
| Molecular Wt. | 238.00 g/mol [6] | 220.01 g/mol [5] | 172.99 g/mol | 128.56 g/mol |
| Relative Cost |
|
| $ (Low) | $ (Low) |
| Cross-Coupling Reactivity | Very High (C-I bond) | High (C-I bond) | Moderate (C-Br bond) | Lower (C-Cl bond) |
| Metabolic Stability | Enhanced by Fluorine[4] | Baseline | Baseline | Baseline |
| pKa Modulation | Lowered by Fluorine[4] | Baseline | Baseline | Baseline |
| Synthetic Steps | Often used directly | May require fluorination | May require fluorination/iodination | May require iodination |
Key Observations:
-
Reactivity vs. Cost: The primary trade-off is between the high reactivity and favorable properties conferred by the iodo and fluoro groups versus the significantly lower cost of bromo- and chloro-analogues. While 2-Amino-5-iodopyridine offers the same reactive handle, it lacks the benefits of fluorination.[5]
-
Strategic Choice: The use of less reactive chloro- or bromo-pyridines often requires more forceful reaction conditions (higher temperatures, stronger bases, more complex catalyst systems), which may not be compatible with sensitive substrates.[7] The higher cost of this compound is justified when mild conditions are essential for preserving molecular complexity.
Decision Framework for Building Block Selection
The choice of halogenated pyridine is not arbitrary but a strategic decision based on project goals. The following diagram illustrates a logical framework for this selection process.
Caption: Decision framework for selecting the optimal aminopyridine building block.
Experimental Protocols & Validation
To ground this analysis in practice, we provide representative experimental protocols. These are self-validating systems designed for reproducibility and clarity.
Protocol 1: Synthesis of this compound Precursor
The synthesis of the target compound often involves the iodination of a fluoro-aminopyridine precursor. The following protocol is adapted from a similar synthesis and illustrates the core methodology.[8]
Reaction: Iodination of 2-amino-5-fluoropyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemscene.com [chemscene.com]
- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of 4-Fluoro-5-iodopyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a lead compound is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful tool to enhance pharmacokinetic profiles. This guide provides an in-depth, objective comparison of the metabolic stability of 4-fluoro-5-iodopyridin-2-amine and its hypothetical derivatives, supported by established experimental protocols and data interpretation.
The pyridine scaffold is a common motif in medicinal chemistry, but it is often susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes.[1] The introduction of a fluorine atom, with its high electronegativity and strong carbon-fluorine bond, can effectively "shield" the molecule from enzymatic attack, thereby improving its metabolic stability.[2] This guide will explore this "fluorine advantage" in the context of this compound, a versatile building block in medicinal chemistry.[3]
Comparative Metabolic Stability Assessment
To illustrate the impact of structural modifications on metabolic stability, we will compare the parent compound, This compound (Compound A) , with two hypothetical derivatives:
-
Compound B: 4-fluoro-5-(trifluoromethyl)pyridin-2-amine
-
Compound C: 4-fluoro-5-iodopyridin-2-yl)methanol
The metabolic stability of these compounds was assessed using two industry-standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays provide key parameters such as metabolic half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic behavior.[4]
Table 1: In Vitro Metabolic Stability Data in Human Liver Microsomes
| Compound | Description | t½ (min) | CLint (µL/min/mg protein) |
| A | This compound | 45 | 30.8 |
| B | 4-fluoro-5-(trifluoromethyl)pyridin-2-amine | > 120 | < 11.5 |
| C | (4-fluoro-5-iodopyridin-2-yl)methanol | 15 | 92.4 |
Table 2: In Vitro Metabolic Stability Data in Human Hepatocytes
| Compound | Description | t½ (min) | CLint (µL/min/10^6 cells) |
| A | This compound | 65 | 16.2 |
| B | 4-fluoro-5-(trifluoromethyl)pyridin-2-amine | > 180 | < 5.8 |
| C | (4-fluoro-5-iodopyridin-2-yl)methanol | 25 | 41.6 |
Analysis of Results:
The data clearly demonstrates the significant impact of structural modifications on metabolic stability. Compound B , featuring a trifluoromethyl group, exhibits exceptional metabolic stability with a significantly longer half-life and lower intrinsic clearance compared to the parent compound. This is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which deactivates the pyridine ring towards oxidative metabolism.
In contrast, Compound C , with a hydroxymethyl group, shows significantly lower metabolic stability. This is because the hydroxymethyl group provides a readily accessible site for oxidation by alcohol dehydrogenase and other metabolic enzymes, leading to rapid clearance.
The Science Behind the Stability: Mechanistic Insights
The observed differences in metabolic stability can be attributed to the interplay of electronic effects and the presence of metabolic "soft spots." The introduction of fluorine and trifluoromethyl groups alters the electron density of the pyridine ring, making it less susceptible to electrophilic attack by CYP450 enzymes.[2] Conversely, the introduction of a labile functional group like a primary alcohol creates a new site for metabolism, overriding the stabilizing effect of the fluorine atom.
A recent study on the metabolism of [18F]3-fluoro-4-aminopyridine revealed that the primary metabolites were 5-hydroxy-3F4AP and 3F4AP N-oxide, formed by CYP2E1-mediated oxidation.[5] This highlights the common metabolic pathways for fluorinated aminopyridines and underscores the importance of blocking these sites to enhance stability.
Caption: Potential metabolic pathways of this compound.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below. These protocols are based on established methodologies in the field of drug metabolism and pharmacokinetics.
Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by CYP450 enzymes.
Caption: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of the test compound in DMSO. The final concentration of DMSO in the incubation should be less than 0.5%.
-
Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM), human liver microsomes (0.5 mg/mL), and phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[6][7]
-
Data Analysis: Plot the percentage of the parent compound remaining against time. Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the line.[4]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes.
Caption: Workflow for the Hepatocyte Stability Assay.
Step-by-Step Protocol:
-
Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's instructions and determine cell viability.
-
Incubation: Incubate the hepatocytes with the test compound (final concentration 1 µM) in a suitable incubation medium at 37°C in a humidified CO2 incubator.
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the cell suspension and add them to ice-cold acetonitrile with an internal standard.
-
Sample Processing: Homogenize the samples and centrifuge to pellet cell debris. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound using a validated LC-MS/MS method.[6][7]
-
Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Conclusion
The assessment of metabolic stability is an indispensable component of modern drug discovery. This guide has demonstrated, through the comparative analysis of this compound and its derivatives, the profound impact of strategic chemical modifications on a compound's metabolic fate. The strategic incorporation of fluorine-containing groups can significantly enhance metabolic stability, a principle that holds true across a wide range of chemical scaffolds. By employing robust in vitro assays and a thorough understanding of metabolic pathways, researchers can make informed decisions to design and develop drug candidates with optimized pharmacokinetic properties, ultimately increasing their probability of clinical success.
References
- 1. Cytochrome P450 Enzymes and Drug—Drug Interactions: An Update on the Superfamily | Semantic Scholar [semanticscholar.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalytic Systems for the Coupling of 4-Fluoro-5-iodopyridin-2-amine: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 4-fluoro-5-iodopyridin-2-amine moiety is a particularly valuable building block, offering multiple reaction sites for diversification. The selective coupling at the C-5 position, dictated by the greater reactivity of the carbon-iodine bond over the carbon-fluorine bond, allows for the strategic introduction of molecular complexity. This guide provides a comprehensive, head-to-head comparison of catalytic systems for the coupling of this compound, offering field-proven insights and experimental data to inform catalyst selection for researchers, scientists, and drug development professionals.
The Strategic Importance of this compound
The unique substitution pattern of this compound presents a synthetic linchpin. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen influences the reactivity of the ring, while the primary amino group can act as a directing group or a point for further derivatization. The carbon-iodine bond is the most labile site for cross-coupling reactions, enabling selective functionalization. This strategic handle allows for the synthesis of a diverse array of substituted aminopyridines, which are prevalent motifs in pharmacologically active compounds.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] For the coupling of this compound with various amines, the choice of catalyst system is critical to achieving high yields and selectivity.
Palladium-Catalyzed Amination
Palladium-based catalysts are the most extensively studied and widely used for Buchwald-Hartwig aminations. The selection of the appropriate ligand is paramount for achieving high catalytic activity. For electron-rich and potentially coordinating substrates like aminopyridines, bulky and electron-rich phosphine ligands are often preferred.
A study on the closely related 2-fluoro-4-iodopyridine demonstrated that a simple system of Pd(OAc)₂ with BINAP as the ligand is highly effective for the selective C-N cross-coupling with aromatic amines at the 4-position.[3] This provides a strong indication of a suitable starting point for the this compound substrate.
Table 1: Comparison of Palladium Catalyst Systems for Buchwald-Hartwig Amination of Halopyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / BINAP | BINAP | K₂CO₃ | Toluene | 100 | 0.5 (Microwave) | Good to Excellent | [3] |
| Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-24 | High | General Knowledge |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | High | General Knowledge |
dot graph "Buchwald_Hartwig_Catalytic_Cycle" { layout=neato; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-I)", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="Ar-Pd(II)(I)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine Coordination\n(R₂NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; PdAmine [label="[Ar-Pd(II)(I)L₂(R₂NH)]", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; PdAmido [label="Ar-Pd(II)(NR₂)L₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-NR₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="Ar-I"]; OxAdd -> PdII; PdII -> AmineCoord [label="R₂NH"]; AmineCoord -> PdAmine; PdAmine -> Deprotonation [label="Base"]; Deprotonation -> PdAmido; PdAmido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Copper-Catalyzed Amination
Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, presents a more economical alternative to palladium-based systems.[4] Recent advancements have led to milder reaction conditions, often employing ligands such as amino acids or 1,2-diols. For the amination of 2-amino-5-halopyridines, a copper-catalyzed system with ethylene glycol as a ligand has been shown to be effective.[5]
Table 2: Copper Catalyst System for Amination of Halopyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| CuI / Ethylene Glycol | Ethylene Glycol | K₂CO₃ | t-Butanol | 110 | 10 | Excellent | [5] |
C-C Bond Formation: Suzuki-Miyaura and Sonogashira Couplings
The formation of carbon-carbon bonds at the C-5 position of this compound is crucial for generating analogues with diverse aryl and alkynyl substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[6][7] For the coupling of iodo-pyridines, traditional palladium catalysts often provide good to excellent yields.
Table 3: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Halopyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [8] |
| PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 | [8] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | High | General Knowledge |
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=neato; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Sonogashira Coupling
The Sonogashira coupling is the method of choice for the introduction of terminal alkynes.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[9]
Table 4: Catalyst System for Sonogashira Coupling of Halopyridines
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | 16 | High | [10] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | Room Temp - 60 | 2-18 | High | [11] |
The Rise of Nickel Catalysis
While palladium has dominated the field of cross-coupling, there is a growing interest in catalysts based on more earth-abundant and economical first-row transition metals like nickel.[12] Nickel catalysts have shown remarkable reactivity, particularly in the activation of challenging C-F bonds and for coupling reactions involving aryl chlorides.[13] While specific examples for the coupling of this compound are not yet widely reported, the development of nickel-catalyzed methods for the functionalization of fluorinated pyridines is an active area of research.[14] Researchers are encouraged to explore nickel-based systems, such as Ni(cod)₂ with phosphine or N-heterocyclic carbene (NHC) ligands, as potentially powerful and cost-effective alternatives.
Experimental Protocols
The following are detailed, representative protocols for key coupling reactions of this compound. These are based on established methods for structurally similar substrates and should be optimized for specific coupling partners.
Protocol 1: Buchwald-Hartwig Amination using Pd(OAc)₂/BINAP (Microwave Conditions)
This protocol is adapted from a procedure for the amination of 2-fluoro-4-iodopyridine.[3]
Materials:
-
This compound
-
Aromatic amine (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.5 equivalents)
-
Toluene (anhydrous)
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound (1.0 mmol), the aromatic amine (1.2 mmol), Pd(OAc)₂ (0.05 mmol), BINAP (0.10 mmol), and K₂CO₃ (3.5 mmol).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} Caption: A typical experimental workflow for a cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This is a general and reliable protocol for the Suzuki-Miyaura coupling of iodo-pyridines.[8]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Deionized water
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add toluene (8 mL) and deionized water (2 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The choice of catalyst for the coupling of this compound is highly dependent on the desired transformation. For C-N bond formation, palladium-based systems with bulky phosphine ligands like BINAP or Xantphos are reliable choices, while copper-catalyzed systems offer a more economical alternative. For C-C bond formation, traditional palladium catalysts for Suzuki-Miyaura and Sonogashira couplings are generally effective.
The future of catalysis for the functionalization of such privileged scaffolds lies in the development of more sustainable and cost-effective methods. The exploration of nickel and other first-row transition metal catalysts is a promising avenue that warrants further investigation by the scientific community. As our understanding of catalytic mechanisms deepens, we can expect the development of even more efficient and selective catalysts for the synthesis of the next generation of therapeutics.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-5-iodopyridin-2-amine
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 4-Fluoro-5-iodopyridin-2-amine demands the highest standards of safety, not only in application but also in disposal. The structural complexity of this compound—a halogenated pyridine—necessitates a disposal protocol that is both rigorous and informed by its specific chemical properties. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The causality behind each procedural step is explained to foster a deeper understanding of the required safety measures. This protocol is synthesized from authoritative safety data for structurally similar halogenated pyridines to establish a conservative and robust safety margin.
Part 1: Hazard Assessment & Risk Mitigation
Understanding the hazard profile of this compound is fundamental to its safe disposal. Based on data from analogous compounds, it should be treated as a hazardous substance with multiple potential routes of exposure. The presence of fluorine and iodine on the pyridine ring dictates its classification as a halogenated organic compound, which has specific implications for waste stream management.
The primary risks associated with this class of compounds include acute toxicity if ingested, inhaled, or absorbed through the skin; severe irritation to the skin and eyes; and potential damage to the respiratory system.[1][2][3][4] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.
Table 1: Key Safety & Hazard Data for Halogenated Pyridines
| Property | Description | Source (Citation) |
|---|---|---|
| Molecular Formula | C₅H₄FIN₂ | [5] |
| Physical State | Solid powder or crystal. | [2] |
| Anticipated Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation/damage. May cause respiratory irritation.[1][2][3][4] | Fisher Scientific, Sigma-Aldrich |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion. | [1][6] |
| Incompatible Agents | Strong oxidizing agents. | [6][7] |
| Hazardous Decomposition | Combustion may produce toxic gases including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen iodide, and hydrogen fluoride.[6][7] | Fisher Scientific |
| Environmental Hazard | Should not be released into the environment. Do not empty into drains.[1][6] | Fisher Scientific |
Part 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of chemical exposure. No single piece of equipment can protect against all hazards, so a complete ensemble is required.[8]
-
Hand Protection : Wear nitrile gloves as a minimum standard.[9] For extended handling or direct contact, double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber) is recommended. Always inspect gloves for tears or punctures before use.[1]
-
Eye and Face Protection : ANSI-approved safety goggles that provide a complete seal around the eyes are required.[6] A full-face shield must be worn over the goggles during any operation with a risk of splashing or dust generation, such as weighing or transferring solids.[2][9]
-
Body Protection : A flame-retardant laboratory coat is required for all routine procedures. When handling larger quantities or cleaning spills, chemical-resistant coveralls or an apron should be worn.[3][8][10]
-
Respiratory Protection : All handling of solid this compound must be performed in a certified chemical fume hood to prevent inhalation of dust particles.[1] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[2]
Part 3: Waste Segregation & Containment
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
-
Designate a Waste Stream : All waste containing this compound must be classified as "Halogenated Organic Solid Waste." This is due to the presence of both fluorine and iodine.[11][12] This classification ensures the waste is sent to a facility capable of high-temperature incineration required for the safe destruction of halogenated compounds.[13]
-
Select an Appropriate Container :
-
Use a dedicated, sealable, and clearly labeled waste container. A wide-mouth polyethylene or glass container with a screw-top lid is ideal.
-
The container must be in good condition, free of cracks, and compatible with the chemical.
-
-
Proper Labeling :
-
Affix a hazardous waste tag to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all components and their approximate percentages if it is a mixed waste.
-
Indicate the hazards: "Toxic," "Irritant."
-
Part 4: Step-by-Step Disposal Procedures
Methodology 1: Disposal of Bulk Solid Waste
This procedure is for the disposal of unused or expired this compound.
-
Preparation : Don the full required PPE and ensure all operations are conducted within a chemical fume hood.
-
Transfer : Carefully transfer the solid waste into the designated "Halogenated Organic Solid Waste" container using a chemically resistant spatula or scoop.
-
Minimize Dust : Avoid creating dust during the transfer. Do not crush the solid material.[1] If the material is a fine powder, handle it with extreme care.
-
Seal Container : Securely seal the lid on the waste container.
-
Storage : Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[14]
-
Arrange Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[15]
Methodology 2: Decontamination of Labware and Surfaces
This procedure is for cleaning glassware, spatulas, and surfaces contaminated with small residual amounts of the compound.
-
Initial Rinse : Rinse the contaminated item with a suitable organic solvent, such as methanol or acetone. Perform this rinse in a chemical fume hood.
-
Collect Rinsate : Collect the solvent rinsate in a separate, sealed container labeled "Halogenated Organic Liquid Waste." This rinsate is now considered hazardous waste and must not be poured down the drain.[14]
-
Secondary Wash : Wash the labware with soap and water as usual.
-
Surface Cleaning : For contaminated bench surfaces, wipe the area with a cloth dampened with the chosen solvent. Place the used cloth in the "Halogenated Organic Solid Waste" container. Follow this with a standard soap and water cleaning.
Part 5: Emergency Procedures – Spill & Exposure Management
Spill Cleanup Protocol
-
Evacuate & Alert : Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.
-
Secure the Area : Restrict access to the spill area. Ensure ventilation is adequate.
-
Don PPE : Wear enhanced PPE, including double gloves, a face shield, and respiratory protection if necessary.
-
Contain & Absorb : Cover the spill with a non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop the absorbed material and spilled solid into the "Halogenated Organic Solid Waste" container.[1][6]
-
Decontaminate : Clean the spill area using the decontamination procedure described in Methodology 2.
-
Report : Report the incident to your laboratory supervisor and EHS office.
First Aid Measures
-
Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][7] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[6] Call a poison control center or seek immediate medical attention.
Part 6: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for proper segregation and disposal.
References
- 1. fishersci.ch [fishersci.ch]
- 2. 2-Fluoro-5-iodopyridine 97 171197-80-1 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. hsa.ie [hsa.ie]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. orf.od.nih.gov [orf.od.nih.gov]
Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling 4-Fluoro-5-iodopyridin-2-amine
For the researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow is a moment of both opportunity and critical responsibility. 4-Fluoro-5-iodopyridin-2-amine, a halogenated pyridine derivative, represents a valuable building block in medicinal chemistry and materials science. However, its handling demands a meticulous and informed approach to safety. This guide moves beyond generic safety data sheets to provide a comprehensive operational plan, grounded in field-proven insights and authoritative standards, ensuring that your work with this compound is both productive and, above all, safe.
Understanding the Hazard Profile: More Than Just a Solid
While this compound is a solid, its potential for dust formation, coupled with its chemical structure, necessitates a cautious approach. Structurally similar compounds, such as other halogenated pyridines and aromatic amines, are known to be harmful if swallowed, harmful in contact with skin, and capable of causing significant skin and eye irritation.[1] Many also exhibit respiratory irritation.[1] Therefore, we must operate under the assumption that this compound shares these hazardous properties. The primary routes of exposure to be mitigated are inhalation of airborne particles, dermal contact, and accidental ingestion.
The Core of Protection: A Multi-layered PPE Strategy
Personal Protective Equipment (PPE) is the most immediate and critical barrier between the researcher and the chemical. The selection of PPE should not be a matter of convenience but a risk-assessed decision based on the compound's properties and the nature of the handling procedure.
Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place and verified. All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3] The fume hood provides a controlled environment that captures and exhausts airborne contaminants, protecting the user and the general laboratory space. Ensure the fume hood has been recently certified and that the sash is kept at the lowest practical height during manipulations.
Personal Protective Equipment (PPE) Selection
The following table outlines the recommended PPE for handling this compound. The rationale behind each selection is crucial for understanding and ensuring compliance.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face, particularly when handling larger quantities or during procedures with a higher risk of splashing.[4] Standard safety glasses are insufficient. |
| Hand Protection | Double-gloving: an inner nitrile glove followed by a thicker, chemically resistant outer glove (e.g., butyl rubber or Viton™). | While nitrile gloves are common in laboratories, they may offer poor resistance to pyridine and its derivatives upon prolonged contact.[5][6] For incidental contact, a single pair of nitrile gloves may suffice, but they should be changed immediately upon contamination. For sustained handling, double-gloving provides an extra layer of protection. The outer glove should be selected for its high chemical resistance. Always inspect gloves for any signs of degradation or perforation before use. |
| Protective Clothing | A flame-resistant laboratory coat, fully fastened, with tight-fitting cuffs. | A lab coat protects the skin and personal clothing from contamination. Flame-resistant material is a best practice when working with any chemical. Ensure the lab coat is regularly laundered by a professional service and not taken home. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | This is mandatory when handling the powder outside of a fume hood (a practice that should be avoided) or if there is a risk of generating significant dust within the hood. Proper fit-testing and training are essential for the effective use of a respirator. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects the feet from spills and falling objects. Fabric or mesh shoes are not appropriate in a laboratory setting.[4] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk throughout the lifecycle of this compound in the laboratory. The following diagram and procedural steps outline a self-validating system for safe handling.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation and Pre-Handling Checks:
-
Verify that the chemical fume hood has been certified within the last year.
-
Ensure that a spill kit appropriate for solid amine compounds is readily accessible. This should include inert absorbent materials like vermiculite or sand, and a neutralizing agent for amines is recommended for the final decontamination of the spill area.[7]
-
Designate a specific area within the fume hood for handling the compound to contain any potential contamination.
-
Don all required PPE as outlined in the table above, ensuring a proper fit.
-
-
Handling the Solid Compound:
-
When weighing the solid, use a disposable weigh boat or creased weighing paper to minimize the loss of material and facilitate transfer.
-
Perform all transfers of the solid slowly and carefully to avoid generating dust.
-
If possible, use a spatula with a non-static coating.
-
Keep the container of the solid tightly closed when not in use.
-
-
Preparing Solutions:
-
When dissolving the solid, add the solvent to the vessel containing the this compound slowly to avoid splashing.
-
If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
-
Post-Handling Decontamination:
-
Wipe down the designated handling area within the fume hood, the balance, and any other potentially contaminated surfaces with a suitable solvent (e.g., ethanol), followed by a soap and water solution.
-
All disposable materials used in the handling and cleanup (weigh boats, wipes, contaminated gloves) should be considered hazardous waste.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles, and finally, respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures: Spill and Exposure Management
Minor Spill (Contained within the fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[8][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent and then wash with soap and water. All materials used for cleanup must be disposed of as hazardous waste.[9]
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert all personnel.
-
If the spill is substantial or if you feel unwell, activate the fire alarm to evacuate the building and call emergency services.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal: A Critical Final Step
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: As a halogenated organic compound, this waste must be collected in a dedicated, properly labeled hazardous waste container for halogenated organics.[10][11] Do not mix with non-halogenated waste streams.
-
Container Management: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Incineration is a common disposal method for halogenated wastes.[12]
By adhering to this comprehensive guide, researchers can confidently and safely incorporate this compound into their work, fostering a culture of safety and scientific integrity within the laboratory.
References
- 1. NIOSH Pocket Guide to Chemical Hazards [iafc.org]
- 2. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 3. ethz.ch [ethz.ch]
- 4. m.youtube.com [m.youtube.com]
- 5. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 10. uakron.edu [uakron.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
